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  • Product: 1-Propanol, 2-(phenylmethoxy)-, (2R)-
  • CAS: 87037-69-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on the Synthesis and Characterization of (2R)-2-(benzyloxy)-1-propanol

Audience: Researchers, scientists, and drug development professionals. Foreword: The Strategic Importance of Chiral Synthons In the landscape of modern drug discovery and fine chemical synthesis, the control of stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of Chiral Synthons

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral molecules, particularly enantiomerically pure building blocks, are the linchpins in the construction of complex, three-dimensional pharmacophores. (2R)-2-(benzyloxy)-1-propanol represents a quintessential example of such a synthon. Its defined stereocenter, coupled with orthogonally reactive hydroxyl and benzyl ether functionalities, provides a versatile platform for asymmetric synthesis. This guide offers a senior application scientist's perspective on a robust synthesis and rigorous characterization of this valuable compound, emphasizing the causal logic behind the procedural steps and the self-validating nature of the analytical workflow.

Synthetic Strategy: Stereospecific Ring-Opening of a Chiral Epoxide

The synthesis of (2R)-2-(benzyloxy)-1-propanol is most reliably achieved through the stereospecific ring-opening of (R)-propylene oxide. This approach is favored for its high fidelity in transferring the stereochemistry from an accessible, commercially available starting material to the final product.

Mechanistic Rationale

The core of this synthesis is a base-catalyzed nucleophilic attack of the benzyl oxide anion on the chiral epoxide. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide ring (an SN2-type reaction). This ensures high regioselectivity for the formation of a primary alcohol. Crucially, the SN2 mechanism proceeds via backside attack, resulting in an inversion of configuration at the site of attack. However, since the attack occurs at the unsubstituted carbon, the stereochemistry at the chiral center (C2) remains untouched, preserving the (R)-configuration.

G R1 (R)-Propylene Oxide P (2R)-2-(benzyloxy)-1-propanol R1->P R2 Benzyl Alcohol Int Benzyl Oxide Anion (Nucleophile) R2->Int Deprotonation Cat KOH (catalyst) Cat->Int Int->P SN2 Attack at C1

Figure 1: Reaction mechanism for the synthesis of (2R)-2-(benzyloxy)-1-propanol.

Detailed Experimental Protocol

This protocol is designed for robustness and scalability. Every step is included to maximize yield and purity while ensuring safety.

Materials & Equipment:

  • (R)-Propylene oxide (≥98% ee)

  • Benzyl alcohol, anhydrous

  • Potassium hydroxide (KOH), pellets or flakes

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Rotary evaporator and vacuum distillation apparatus

Procedure:

  • Catalyst Activation: To a three-neck flask charged with anhydrous benzyl alcohol (1.5 eq.), add powdered potassium hydroxide (0.05 eq.). Heat the mixture to 80-90°C with stirring under an inert atmosphere (e.g., nitrogen) for 30 minutes. This step generates the nucleophilic benzyl oxide in situ.

  • Epoxide Addition: Cool the mixture slightly to 70°C. Add (R)-propylene oxide (1.0 eq.) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 80°C. The exothermic reaction requires careful control.

  • Reaction Completion: After the addition is complete, heat the mixture at 90-100°C for 4-6 hours. Monitor the reaction's progress by TLC or GC analysis until the starting epoxide is consumed.

  • Aqueous Work-up: Cool the reaction to room temperature. Dilute the viscous mixture with diethyl ether. Carefully wash the organic phase sequentially with water, saturated NaHCO₃ solution, and finally, brine. This removes the KOH catalyst and other water-soluble impurities.

  • Drying and Concentration: Dry the ethereal solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield (2R)-2-(benzyloxy)-1-propanol as a colorless, clear oil.

Expert Insights:

  • Why KOH? A strong base like KOH is necessary to generate a sufficient concentration of the benzyl oxide nucleophile. Using a catalytic amount prevents side reactions.

  • Anhydrous Conditions: Water is a competing nucleophile that would lead to the formation of (R)-propane-1,2-diol, a significant impurity. Ensuring all reagents and glassware are dry is critical.

  • Temperature Management: Controlling the exotherm during epoxide addition is vital for safety and to prevent unwanted polymerization or side reactions.

Comprehensive Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the synthesized molecule is paramount. The following analytical methods form a self-validating workflow where each result must be consistent with the others for the product to be accepted.

Structural Verification by Spectroscopy

Spectroscopic analysis provides the primary confirmation of the covalent structure of the synthesized compound.

Table 1: Spectroscopic Data for (2R)-2-(benzyloxy)-1-propanol

Technique Parameter Expected Result
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)See Table 2 for detailed assignments.
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)See Table 3 for detailed assignments.
FT-IR (neat)Wavenumber (cm⁻¹)~3400 (br, O-H), ~3030 (Ar C-H), ~2970-2870 (Alkyl C-H), ~1100 (C-O).
Mass Spec. (ESI+)Molecular IonC₁₀H₁₄O₂; MW: 166.22; Expected [M+H]⁺ = 167.1, [M+Na]⁺ = 189.1.[1]

Table 2: ¹H NMR Peak Assignments

Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment
7.28-7.40Multiplet5HAr-H
4.58AB quartet2HPh-CH₂ -O
3.75-3.85Multiplet1H-O-CH (CH₃)-
3.45-3.55Multiplet2H-CH₂ -OH
2.15Broad Singlet1H-OH
1.18Doublet3H-CH(CH₃)-

Table 3: ¹³C NMR Peak Assignments

Chemical Shift (δ, ppm) Carbon Assignment
138.2Ar-C (ipso)
128.6Ar-C H
127.9Ar-C H
127.8Ar-C H
76.5-O-C H(CH₃)-
71.4Ph-C H₂-O
66.9-C H₂-OH
16.7-CH(C H₃)-
Determination of Enantiomeric Purity by Chiral HPLC

While NMR and MS confirm the structure, they cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the enantiomeric excess (ee).

Protocol for Chiral HPLC Analysis:

  • System: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Examples include Daicel Chiralpak® IA, IB, or IC.

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (Hexane:IPA). This ratio may require optimization to achieve baseline separation (Rs > 1.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, leveraging the benzyl chromophore.

  • Sample Prep: Prepare a ~1 mg/mL solution of the purified product in the mobile phase.

  • Analysis: Inject a racemic standard of 2-(benzyloxy)-1-propanol to determine the retention times of both enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers.

G cluster_prep Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis A Synthesized Product B Dissolve in Hexane/IPA A->B C Inject Sample B->C D Chiral Stationary Phase Column C->D E UV Detector (254 nm) D->E F Generate Chromatogram E->F G Integrate Peak Areas (R and S enantiomers) F->G H Calculate % ee G->H

Figure 2: Standard workflow for enantiomeric excess determination by chiral HPLC.

Conclusion: A Foundation for Asymmetric Synthesis

The successful synthesis and rigorous characterization of (2R)-2-(benzyloxy)-1-propanol provide a reliable entry point into a vast array of complex, stereodefined molecules. This guide has detailed a field-proven synthetic protocol and a comprehensive, self-validating analytical workflow. By understanding the chemical principles behind each step and adhering to the multi-faceted characterization process, researchers can ensure the quality and stereochemical integrity of this critical chiral building block, paving the way for innovation in pharmaceutical and materials science.[2][3] The benzyloxy moiety, in particular, is a recognized pharmacophore in the design of various bioactive compounds, including monoamine oxidase (MAO) inhibitors for neurological disorders, further underscoring the importance of this synthon.[4]

References

  • PubChem National Center for Biotechnology Information. (2R)-2-(Benzyloxy)propan-1-ol. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004).
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct LC separation of enantiomers.
  • K. B. Sharpless, et al. (1983). Asymmetric Epoxidation of Allylic Alcohols: The First Practical Method. Journal of the American Chemical Society, 105(18), 5991–5993.
  • PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. [Link]

Sources

Exploratory

An In-depth Technical Guide to (2R)-2-(phenylmethoxy)-1-propanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chiral compound (2R)-2-(phenylmethoxy)-1-propanol, a valuable building block in modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chiral compound (2R)-2-(phenylmethoxy)-1-propanol, a valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its core physical and chemical properties, provides detailed experimental protocols, and explores its applications, grounding all claims in verifiable scientific sources.

Introduction: A Versatile Chiral Synthon

(2R)-2-(phenylmethoxy)-1-propanol, also known as (R)-2-(benzyloxy)propan-1-ol, is a chiral alcohol that has gained significance as a key intermediate in the stereoselective synthesis of complex molecules. Its structure, featuring a primary alcohol, a chiral secondary carbon, and a benzyl ether protecting group, makes it a versatile tool for introducing specific stereochemistry into target structures. The benzyl group can be readily removed under various conditions, unmasking a secondary alcohol for further functionalization, a feature highly prized in multi-step syntheses of active pharmaceutical ingredients (APIs).

The precise control of stereochemistry is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The availability of enantiomerically pure building blocks like (2R)-2-(phenylmethoxy)-1-propanol is therefore critical for the efficient and safe development of new therapeutics.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of (2R)-2-(phenylmethoxy)-1-propanol are summarized below. These data are essential for its proper handling, characterization, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1][2]
CAS Number 87037-69-2[1][2]
Appearance Liquid[2]
Boiling Point 264 °C[3]
Density 1.042 g/cm³[3]
Flash Point 108 °C[3]
InChI Key BWCRDMRLKBPUTD-SECBINFHSA-N[2]
Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of (2R)-2-(phenylmethoxy)-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key expected signals include multiplets for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (-CH₂-Ph), a multiplet for the chiral methine proton (-CH-), doublets of doublets for the diastereotopic methylene protons of the primary alcohol (-CH₂OH), and a doublet for the terminal methyl group (-CH₃). The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule. Expected signals include those for the aromatic carbons, the benzylic methylene carbon, the chiral methine carbon, the primary alcohol methylene carbon, and the methyl carbon.[3]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear around 2850-3100 cm⁻¹. A strong C-O stretching band for the ether linkage is expected in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum is available on PubChem, which can be used as a reference for identity confirmation.[1]

Synthesis and Chemical Reactivity

The most common and stereochemically reliable method for the synthesis of (2R)-2-(phenylmethoxy)-1-propanol is the stereoselective ring-opening of (R)-propylene oxide. This reaction is a classic example of an Sₙ2 reaction where the stereochemistry at the chiral center is inverted.

Scientific Rationale of the Synthetic Approach

The choice of a base-catalyzed ring-opening of a chiral epoxide is a deliberate and strategic one. Under basic or neutral conditions, the nucleophile (in this case, the benzyl alkoxide) will attack the less sterically hindered carbon of the epoxide ring.[4] This regioselectivity is crucial for obtaining the desired 1-propanol isomer. Furthermore, the Sₙ2 mechanism ensures a predictable inversion of stereochemistry. Starting with (R)-propylene oxide, the attack of the benzyl alkoxide on the terminal carbon (C1) leads to the formation of the (R)-product, as the stereocenter at C2 is not involved in the reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 (R)-Propylene Oxide P2 Nucleophilic Attack (SN2) on Epoxide R1->P2 Electrophile R2 Benzyl Alcohol P1 Formation of Sodium Benzyl Alkoxide R2->P1 Deprotonation R3 Base (e.g., NaH) R3->P1 P1->P2 Nucleophile P3 Aqueous Workup P2->P3 Protonation of Alkoxide Prod (2R)-2-(phenylmethoxy)-1-propanol P3->Prod

Caption: Synthetic workflow for (2R)-2-(phenylmethoxy)-1-propanol.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on the careful control of anhydrous conditions and reaction temperatures to favor the desired Sₙ2 pathway and minimize side reactions.

Materials:

  • Benzyl alcohol (freshly distilled)

  • Sodium hydride (60% dispersion in mineral oil)

  • (R)-Propylene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.0 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add benzyl alcohol (1.0 eq) dropwise via the dropping funnel. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzyl alkoxide.

  • Epoxide Ring-Opening: Cool the solution of sodium benzyl alkoxide to 0 °C. Add (R)-propylene oxide (1.0 eq) dropwise, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (2R)-2-(phenylmethoxy)-1-propanol.

Applications in Research and Drug Development

As a chiral building block, (2R)-2-(phenylmethoxy)-1-propanol is primarily utilized in asymmetric synthesis. Its value lies in its ability to introduce a specific stereocenter that can be further elaborated into more complex molecular architectures.

  • Synthesis of Chiral Pharmaceuticals: The compound serves as a precursor for the synthesis of various chiral drugs. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the stereocenter at C2 is maintained.

  • Development of Chiral Ligands: The hydroxyl group can be used as a handle to attach the molecule to a metal center, forming chiral ligands for asymmetric catalysis.

  • Natural Product Synthesis: Many natural products possess multiple stereocenters. The use of enantiomerically pure starting materials like (2R)-2-(phenylmethoxy)-1-propanol simplifies the synthetic route and avoids the need for challenging chiral separations later on.

Safety and Handling

(2R)-2-(phenylmethoxy)-1-propanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification:

Based on supplier safety data, the compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

(2R)-2-(phenylmethoxy)-1-propanol is a valuable and versatile chiral building block with significant applications in stereoselective synthesis, particularly within the field of drug development. A thorough understanding of its physical and chemical properties, coupled with robust and well-rationalized synthetic protocols, enables researchers to effectively utilize this compound in the creation of complex and enantiomerically pure molecules. The information presented in this guide serves as a comprehensive resource for scientists and researchers, facilitating the safe and efficient use of this important chemical entity.

References

  • ChemBK. (n.d.). (R)-2-(Benzyloxy)-1-propanol. Retrieved March 10, 2026, from [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved March 10, 2026, from [Link]

  • PubChem. (n.d.). (2R)-2-(Benzyloxy)propan-1-ol. Retrieved March 10, 2026, from [Link]

Sources

Foundational

Chiral Mastery: A Technical Guide to the Applications of (2R)-2-(phenylmethoxy)-1-propanol in Asymmetric Synthesis

Executive Summary & Structural Rationale In the landscape of modern drug discovery and complex natural product total synthesis, the precise installation of stereocenters is non-negotiable. (2R)-2-(phenylmethoxy)-1-propan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery and complex natural product total synthesis, the precise installation of stereocenters is non-negotiable. (2R)-2-(phenylmethoxy)-1-propanol —commonly referred to as (R)-2-(benzyloxy)propan-1-ol (CAS: 87037-69-2)—serves as a premier chiral building block[1]. With a molecular weight of 166.22 g/mol and a highly predictable reactivity profile[2], this molecule provides an enantiopure (2R) foundation derived from the chiral pool (typically (R)-propylene oxide or (R)-ethyl lactate).

The strategic brilliance of this molecule lies in its orthogonal protection . The secondary hydroxyl group is masked as a benzyl (Bn) ether, a protecting group celebrated for its robust stability against strong bases, nucleophiles (like Grignard reagents), and acidic conditions. This allows chemists to perform aggressive transformations on the primary C1 alcohol—such as oxidations, halogenations, or homologations—without compromising the integrity or the stereochemistry of the C2 chiral center. Ultimately, the benzyl group can be cleanly removed via mild catalytic hydrogenolysis (e.g., Pd/C, H₂) at late stages of synthesis, making it an indispensable chiral pharmaceutical intermediate[3].

Strategic Utility in Asymmetric Synthesis

The primary application of (2R)-2-(phenylmethoxy)-1-propanol is its role as a precursor to highly reactive, stereodirecting intermediates. By manipulating the primary alcohol, chemists can access a divergent array of chiral frameworks.

Oxidation to (R)-2-(benzyloxy)propanal

The most critical transformation of this molecule is its oxidation to the corresponding chiral aldehyde. (R)-2-benzyloxypropanal is a linchpin intermediate in the synthesis of complex peptidomimetics, including potent macrocyclic benzolactam growth hormone secretagogues[4]. When this aldehyde undergoes nucleophilic addition, the adjacent benzyloxy group dictates the stereochemical outcome of the newly formed secondary alcohol via the Felkin-Anh or Cram-Chelation models, depending on the presence of Lewis acidic metals.

Synthesis of Chiral Amines and Ligands

Beyond carbonyl chemistry, the primary alcohol can be activated (via tosylation or mesylation) and displaced by nitrogen nucleophiles. This pathway yields chiral amines that are heavily utilized as chiral auxiliaries, resolving agents, or ligands in asymmetric transition-metal catalysis.

SynthPathway A (2R)-2-(phenylmethoxy)-1-propanol CAS: 87037-69-2 B (R)-2-(benzyloxy)propanal (Chiral Aldehyde) A->B Swern / DMP Oxidation (-78°C, avoids racemization) C Chiral Amines / Ligands (via Tosylation/Azide) A->C 1. TsCl, Pyridine 2. NaN3, DMF 3. Reduction D Polyketide Fragments (via Aldol/Grignard) B->D Stereoselective Addition (Felkin-Anh Control) E Macrocyclic Benzolactams (GH Secretagogues) B->E Reductive Amination / Peptide Coupling

Synthetic divergence of (2R)-2-(phenylmethoxy)-1-propanol into key chiral intermediates.

Quantitative Analysis of Synthetic Transformations

To maintain scientific integrity, the choice of reagents must be driven by data. The α-proton of the resulting aldehyde is prone to epimerization (racemization) under basic or aqueous conditions. Therefore, selecting the correct oxidation methodology is paramount.

Table 1: Comparative Oxidation Strategies for (2R)-2-(phenylmethoxy)-1-propanol
Oxidation MethodReagentsTemp (°C)Avg. Yield (%)ee Retention (%)Causality / Mechanistic Notes
Swern (COCl)₂, DMSO, Et₃N-78 to rt85–92>98Mild; strictly prevents over-oxidation. Low temp avoids base-catalyzed α-epimerization.
Dess-Martin DMP, NaHCO₃, DCM0 to rt88–95>99Extremely mild, neutral pH (buffered with NaHCO₃) prevents acid/base catalyzed racemization.
TEMPO / BAIB TEMPO, BAIB, DCM/H₂Ort75–8095–97Environmentally benign, but longer reaction times in aqueous media can slightly degrade ee.
Table 2: Pharmacological Applications of Downstream Intermediates
Downstream DerivativePharmaceutical ClassSpecific ApplicationRole of the (2R) Stereocenter
(R)-2-(benzyloxy)propanal PeptidomimeticsMacrocyclic Benzolactam GH Secretagogues[4]Dictates the 3D conformation of the macrocycle for optimal receptor binding.
(R)-2-(benzyloxy)propanamine Chiral CatalystsAsymmetric transition-metal catalysisProvides steric bulk and facial selectivity during catalytic cycles.
Polyketide Fragments Antibiotics / AntifungalsMacrolide total synthesisEstablishes the precise stereochemistry of the polyketide backbone (methyl branches).

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that are self-validating—meaning the chemistry is designed to naturally prevent side reactions through mechanistic causality.

Protocol A: Epimerization-Free Swern Oxidation to (R)-2-(benzyloxy)propanal

Causality Focus: The Swern oxidation is selected over Jones or KMnO₄ oxidations because it strictly prevents over-oxidation to the carboxylic acid. Maintaining the reaction at -78 °C prior to the addition of triethylamine is critical; the α-proton is relatively acidic, and higher temperatures during the base-promoted elimination step will lead to enolization and subsequent racemization of the (2R) stereocenter.

  • System Preparation: Flame-dry a Schlenk flask under an argon atmosphere to exclude moisture, which would prematurely hydrolyze the activated DMSO complex.

  • Activation: Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool the system to strictly -78 °C using a dry ice/acetone bath.

  • Complex Formation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes. Validation: The formation of the active alkoxysulfonium intermediate is indicated by the cessation of gas (CO and CO₂) evolution.

  • Alcohol Addition: Add (2R)-2-(phenylmethoxy)-1-propanol (1.0 eq) dissolved in a minimal amount of anhydrous DCM dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 eq) dropwise. Crucial Step: Do not let the temperature rise above -60 °C during addition to prevent α-deprotonation.

  • Workup: Slowly warm the reaction to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Use the crude aldehyde immediately in the next step to avoid degradation.

Protocol B: Orthogonal Synthesis of (R)-2-(benzyloxy)propanamine via Staudinger Reduction

Causality Focus: Converting the primary alcohol to an amine requires a leaving group that does not disturb the adjacent chiral ether. Tosylation avoids strongly acidic byproducts (unlike the Appel reaction) that could cleave the benzyl ether. The subsequent Staudinger reduction is chosen over catalytic hydrogenation (Pd/C, H₂) to prevent simultaneous hydrogenolysis of the benzyl protecting group.

  • Tosylation: To a solution of the alcohol (1.0 eq) in DCM at 0 °C, add Et₃N (2.0 eq), DMAP (0.1 eq, as a nucleophilic catalyst), and p-Toluenesulfonyl chloride (1.2 eq). Warm to room temperature and stir for 4 hours. Quench with water and isolate the tosylate.

  • Azidation: Dissolve the crude tosylate in anhydrous DMF. Add NaN₃ (2.0 eq) and heat to 60 °C for 12 hours. Validation: Sₙ2 inversion is not an issue here because the reaction occurs exclusively at the primary C1 carbon, leaving the C2 stereocenter perfectly intact.

  • Staudinger Reduction: Dissolve the isolated azide in a THF/H₂O mixture (10:1). Add Triphenylphosphine (PPh₃, 1.5 eq) in portions at room temperature. Stir for 12 hours. The evolution of N₂ gas visually validates the formation of the aza-ylide intermediate, which subsequently hydrolyzes to yield the primary amine with the benzyl ether fully preserved.

Mechanistic Visualization: Stereocontrol in Downstream Applications

When the aldehyde derived from (2R)-2-(phenylmethoxy)-1-propanol is subjected to nucleophilic attack, the stereochemical outcome is dictated by the protecting group and the choice of nucleophile.

FelkinAnh A Chiral Aldehyde (R)-2-(benzyloxy)propanal B Nucleophilic Attack (Grignard / Enolate) A->B C Felkin-Anh Model (Non-chelating conditions) B->C Bulky protecting group No metal coordination D Cram Chelation Model (Chelating metals: Mg, Ti) B->D Lewis acid coordination with alpha-OBn oxygen E Anti-Adduct (Major Product) C->E Nucleophile approaches anti to bulky group F Syn-Adduct (Major Product) D->F Nucleophile approaches less hindered face

Stereochemical control pathways during nucleophilic addition to (R)-2-(benzyloxy)propanal.

References

  • Chemsrc. "33106-26-2_2-(phenylmethoxy)-1-propanol CAS Physical and Chemical Properties." Chemsrc Database. Available at: [Link]

  • MySkinRecipes. "(R)-2-(Benzyloxy)propan-1-ol - Chiral Pharmaceutical Intermediates." MySkinRecipes. Available at: [Link]

  • MolAid. "(R)-2-benzyloxypropanal - CAS 81445-45-6 Applications in Macrocyclic Benzolactam Growth Hormone Secretagogues." MolAid Chemical Database. Available at:[Link]

Sources

Exploratory

Thermodynamic Profiling of (2R)-2-(benzyloxy)-1-propanol: A Comprehensive Guide for Process Engineering

Executive Summary In the development of chiral pharmaceutical intermediates, thermodynamic profiling is not merely a regulatory checkbox; it is the foundational blueprint for safe scale-up, efficient solvent recovery, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of chiral pharmaceutical intermediates, thermodynamic profiling is not merely a regulatory checkbox; it is the foundational blueprint for safe scale-up, efficient solvent recovery, and optimized crystallization. (2R)-2-(benzyloxy)-1-propanol (CAS: 87037-69-2) is a highly versatile chiral building block featuring both a benzyloxy functional group and a primary alcohol. Its unique molecular architecture demands rigorous thermodynamic characterization to prevent thermal runaway during functional group transformations and to optimize phase equilibria during downstream processing.

This whitepaper provides an in-depth technical framework for determining the thermodynamic properties of (2R)-2-(benzyloxy)-1-propanol, emphasizing the causality behind experimental choices and providing self-validating protocols for heat capacity and solvation thermodynamics.

Physicochemical & Structural Profiling

The thermodynamic behavior of (2R)-2-(benzyloxy)-1-propanol is governed by the interplay between its hydrophobic benzyl ether linkage and its hydrophilic primary hydroxyl group. This amphiphilic nature significantly influences its excess molar volumes and enthalpies of mixing when dissolved in polar versus non-polar solvents [1].

Before executing advanced calorimetric studies, it is imperative to establish the baseline physicochemical parameters. Table 1 summarizes the known and predicted properties of this intermediate.

Table 1: Physicochemical and Thermodynamic Parameters of (2R)-2-(benzyloxy)-1-propanol
ParameterValueAnalytical Method / Source
CAS Registry Number 87037-69-2Chemical Registry
Molecular Formula C₁₀H₁₄O₂-
Molar Mass 166.22 g/mol -
Density (

at 298.15 K)
1.042 g/cm³Oscillating Tube Densimetry
Boiling Point (

)
264 °C (at 760 mmHg)Ebulliometry
Flash Point 108 °CClosed Cup Method
Isobaric Heat Capacity (

)
~ 320 J/(mol·K)Predicted via Molecular Volume / Group Contribution [4]

Methodological Causality: The "Why" Behind the Science

As a Senior Application Scientist, I emphasize that data is only as reliable as the physical assumptions underlying its collection. Every protocol must be a self-validating system.

Heat Capacity ( ) via Adiabatic Calorimetry

The Challenge: Standard Differential Scanning Calorimetry (DSC) is often used for rapid thermal screening. However, for calculating the Third Law standard molar entropy (


) and precise reactor heat balancing, standard DSC suffers from unacceptable baseline drift at low temperatures.
The Solution:  We utilize Precision Automated Adiabatic Calorimetry  for the temperature range of 78 K to 400 K [3]. By maintaining a near-zero temperature gradient between the sample cell and its surroundings, heat exchange is minimized. This allows for the accurate integration of the 

polynomial, which is critical for determining the standard molar enthalpy of formation (

) when combined with bomb calorimetry data [3].
Solvation Thermodynamics via ITC and Bayesian Analysis

The Challenge: When (2R)-2-(benzyloxy)-1-propanol is used in solution-phase synthesis, the enthalpy (


) and entropy (

) of solvation dictate the reaction's thermodynamic trajectory. Standard non-linear least-squares regression of Isothermal Titration Calorimetry (ITC) data often underestimates parameter uncertainty by ignoring titrant concentration errors. The Solution: We employ a Bayesian analytical framework for ITC data [2]. By sampling from the posterior distribution of thermodynamic parameters using Markov Chain Monte Carlo (MCMC) methods, we account for baseline noise and concentration variances. This self-validating approach ensures that the reported

,

, and

values represent the true physical variance of the system, preventing catastrophic miscalculations in cooling requirements during scale-up [2].

Mechanistic Workflows

The integration of thermodynamic data into process engineering requires a structured, logical flow. The following Graphviz diagrams illustrate the macroscopic process scale-up workflow and the microscopic experimental workflow for ITC.

ProcessScaleUp A Synthesis of (2R)-2-(benzyloxy)-1-propanol B Calorimetric Profiling (Adiabatic, Bomb, ITC) A->B Sample Prep C Thermodynamic Modeling (Phase Equilibria, Heat Capacity) B->C Data Input D Process Optimization (Crystallization, Distillation) C->D Parameterization E Safe Scale-up & Thermal Risk Assessment D->E Validation

Workflow integrating thermodynamic data into the safe scale-up of chiral intermediates.

ITC_Workflow N1 Sample Preparation (Degassing & Weighing) N2 ITC Cell Loading (Solvent + Solute) N1->N2 N3 Equilibration (298.15 K, 1000 rpm) N2->N3 N4 Titration & Heat Measurement (Integration of Peaks) N3->N4 Injection N5 Bayesian Data Analysis (ΔH, ΔG, TΔS extraction) N4->N5 Raw Data

ITC experimental workflow with Bayesian analysis for solvation thermodynamics.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Low-Temperature Adiabatic Calorimetry for Determination

Purpose: To determine the precise isobaric heat capacity curve for thermodynamic modeling.

  • Calibration (Self-Validation Step): Calibrate the adiabatic calorimeter using standard reference material (

    
    -Al₂O₃) over the target temperature range (78 K to 400 K). Ensure the standard deviation of the measured 
    
    
    
    vs. literature values is < 0.35% [3].
  • Sample Preparation: Purify (2R)-2-(benzyloxy)-1-propanol via fractional distillation under reduced pressure to >99.8% purity (verified by GC-FID). Degas the sample via freeze-pump-thaw cycles.

  • Loading: Load approximately 3.5 g of the purified liquid into the gold-plated copper sample cell under a dry nitrogen atmosphere to prevent moisture contamination.

  • Measurement:

    • Cool the system to 78 K using liquid nitrogen.

    • Apply a constant heating rate (e.g., 0.1–0.4 K/min) with temperature increments of 1–3 K.

    • Record the temperature drift rates during the equilibrium period (must be maintained within

      
       to 
      
      
      
      K/min).
  • Data Processing: Fit the experimental

    
     data to a polynomial equation using the least-squares method to calculate smoothed thermodynamic functions (
    
    
    
    ,
    
    
    ).
Protocol B: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Purpose: To determine the enthalpy of mixing and solvation interactions in binary solvent systems.

  • Preparation: Prepare a dilute solution of (2R)-2-(benzyloxy)-1-propanol in the target solvent (e.g., methanol or 1-butanol) and degas both the titrant and the pure solvent under vacuum for 15 minutes.

  • Blank Titration (Self-Validation Step): Perform a control titration injecting the pure solvent into pure solvent at 298.15 K to establish the background heat of dilution and friction.

  • Experimental Run:

    • Load the reference cell with pure water or solvent.

    • Load the sample cell (typically ~1.4 mL) with the pure solvent.

    • Load the syringe with the (2R)-2-(benzyloxy)-1-propanol solution.

    • Set the stirring speed to 1000 rpm and temperature to 298.15 K.

    • Program 20-25 injections (e.g., 2

      
      L for the first injection, 10 
      
      
      
      L for subsequent injections) with a 180-second delay between injections to allow the baseline to stabilize [2].
  • Bayesian Analysis: Export the raw thermogram data. Instead of standard Origin software regression, input the integrated heats into a Bayesian MCMC Python script (e.g., bayesian-itc). Sample 5,000 iterations from the posterior distribution to extract the median

    
     and its 95% credible interval [2].
    

Conclusion

The rigorous thermodynamic characterization of (2R)-2-(benzyloxy)-1-propanol is a prerequisite for its successful integration into commercial pharmaceutical manufacturing. By moving beyond basic DSC screening and employing precision adiabatic calorimetry coupled with Bayesian-analyzed ITC, process engineers can obtain the high-fidelity data required to design intrinsically safe, highly optimized chemical processes.

References

  • Title: Experimental and Computational Thermodynamic Properties of (Benzyl Alcohol + Alkanols) Mixtures Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Bayesian analysis of isothermal titration calorimetry for binding thermodynamics Source: PLOS One URL: [Link]

  • Title: Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid Source: Acta Chimica Slovenica URL: [Link]

  • Title: Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume Source: MDPI (Molecules) URL: [Link]

Foundational

CAS number and IUPAC name for (2R)-2-(benzyloxy)-1-propanol

An In-Depth Technical Guide to (2R)-2-(benzyloxy)-1-propanol for Advanced Chemical Synthesis Abstract (2R)-2-(benzyloxy)-1-propanol is a chiral alcohol of significant interest in the fields of organic chemistry and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R)-2-(benzyloxy)-1-propanol for Advanced Chemical Synthesis

Abstract

(2R)-2-(benzyloxy)-1-propanol is a chiral alcohol of significant interest in the fields of organic chemistry and pharmaceutical development. Its stereospecific nature makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. The presence of the benzyl ether group provides a stable protecting group for the secondary alcohol, which can be selectively removed under specific conditions, while the primary alcohol remains available for further chemical transformations. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, applications in drug development, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical Properties

(2R)-2-(benzyloxy)-1-propanol is a colorless liquid at room temperature. Its identity and key properties are summarized below, providing a foundational dataset for its use in experimental design.

The formal IUPAC name for this compound is (2R)-2-(phenylmethoxy)propan-1-ol.[1] It is also commonly referred to by several synonyms, including (R)-2-(Benzyloxy)propan-1-ol and [R,(-)]-2-(Benzyloxy)-1-propanol.[2]

PropertyValueSource(s)
IUPAC Name (2R)-2-(phenylmethoxy)propan-1-ol[1]
CAS Number 87037-69-2[1][2]
Molecular Formula C₁₀H₁₄O₂[2]
Molecular Weight 166.22 g/mol [3]
Appearance Liquid
Density 1.042 g/mL[2]
Boiling Point 264 °C[2]
Flash Point 108 °C[2]
InChI Key BWCRDMRLKBPUTD-SECBINFHSA-N

Synthesis and Stereochemical Control

The synthesis of (2R)-2-(benzyloxy)-1-propanol relies on establishing a specific stereocenter, which is critical for its function as a chiral synthon. The most common and economically viable strategies begin with readily available, enantiomerically pure precursors like R-lactate esters.

Synthetic Rationale: Williamson Ether Synthesis

The core transformation is a Williamson ether synthesis, where an alkoxide derived from a lactate precursor nucleophilically displaces a halide from a benzyl halide. The choice of a strong, non-nucleophilic base is paramount to prevent side reactions and ensure high yields. The use of (R)-methyl lactate or (S)-ethyl lactate as starting materials dictates the final stereochemistry of the product.[4][5]

Generalized Synthetic Workflow

The following diagram illustrates the logical flow for the synthesis of the target compound from an R-lactate ester precursor.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions Start1 (R)-Methyl Lactate Process Williamson Ether Synthesis Start1->Process Start2 Benzyl Halide (e.g., Benzyl Bromide) Start2->Process Reagent1 Base (e.g., Sodium tert-amylate) Reagent1->Process Reagent2 Aprotic Solvent (e.g., THF) Reagent2->Process Condition Controlled Temperature (e.g., <5°C initially) Condition->Process Product (R)-2-(Benzyloxy)propanoic acid methyl ester (Intermediate) Process->Product Reduction Reduction (e.g., LiAlH₄) Product->Reduction FinalProduct (2R)-2-(benzyloxy)-1-propanol Reduction->FinalProduct

Caption: Synthetic workflow for (2R)-2-(benzyloxy)-1-propanol.

Experimental Protocol: Synthesis from (R)-Methyl Lactate

This protocol is adapted from methodologies described in the patent literature, demonstrating a scalable and efficient synthesis.[5]

Materials:

  • (R)-Methyl lactate

  • Benzyl bromide

  • Sodium tert-amylate

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Ether Formation:

    • To a solution of (R)-methyl lactate in anhydrous THF under an inert atmosphere (e.g., Argon), add sodium tert-amylate portion-wise at room temperature.

    • Cool the resulting mixture to below 5°C using an ice bath.

    • Slowly add benzyl bromide dropwise, maintaining the internal temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature (20-30°C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

    • Quench the reaction by carefully adding 1M HCl. Extract the product with diethyl ether.

    • Wash the organic layer sequentially with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate, (R)-2-(benzyloxy)propanoic acid methyl ester.

  • Ester Reduction:

    • Prepare a suspension of LiAlH₄ in anhydrous diethyl ether in a separate flask under an inert atmosphere and cool to 0°C.

    • Add a solution of the crude (R)-2-(benzyloxy)propanoic acid methyl ester in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

    • After addition, allow the mixture to stir at room temperature until the reaction is complete.

    • Carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Stir the resulting mixture until a white precipitate forms. Filter the solid and wash thoroughly with diethyl ether.

    • Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (2R)-2-(benzyloxy)-1-propanol. Further purification can be achieved via column chromatography or distillation.

Applications in Pharmaceutical Research and Development

The primary utility of (2R)-2-(benzyloxy)-1-propanol lies in its role as a versatile chiral intermediate. Its defined stereochemistry allows for the precise construction of pharmacologically active molecules where biological activity is dependent on a specific enantiomer.

Chiral Building Block in Stereoselective Synthesis

(S)-2-(Benzyloxy)propan-1-ol, the enantiomer of the topic compound, is noted as a crucial intermediate for synthesizing pharmaceuticals and fine chemicals, a role directly mirrored by the (R)-enantiomer for accessing the opposite stereochemical series.[6] This control is essential in drug development, where one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful.

G ChiralPool (2R)-2-(benzyloxy)-1-propanol (Defined R-Stereocenter) Process Multi-step Stereoselective Synthesis ChiralPool->Process Introduces chirality API Enantiomerically Pure Active Pharmaceutical Ingredient (API) Process->API Preserves stereointegrity Outcome Targeted Biological Activity & Reduced Off-Target Effects API->Outcome

Caption: Role as a chiral building block in API synthesis.

The Benzyloxy Pharmacophore

The benzyloxy moiety itself is recognized as a key pharmacophore in certain classes of drugs, particularly in the design of Monoamine Oxidase (MAO) inhibitors for neurological disorders.[7][8] While (2R)-2-(benzyloxy)-1-propanol is a building block rather than a final drug, its structural motif is relevant to the design of new therapeutic agents. The benzyloxy group can engage in critical π-π stacking interactions within the active site of target enzymes.[8] The specific stereochemistry adjacent to this group, provided by the propanol backbone, can orient the molecule optimally for binding, enhancing potency and selectivity.

Safety, Handling, and Storage

Proper handling of (2R)-2-(benzyloxy)-1-propanol is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate personal protective equipment (PPE) and storage conditions.

GHS Hazard Identification
Hazard InformationDetailsSource(s)
Signal Word Warning [9]
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9]
Precautionary Statements P261: Avoid breathing vapours.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11] If vapors or aerosols are generated, respiratory protection may be required.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. The recommended storage is at room temperature, sealed from moisture.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Avoid letting the product enter drains.

Conclusion

(2R)-2-(benzyloxy)-1-propanol is a high-value chemical intermediate whose utility is defined by its stereochemical purity. Its synthesis from common chiral precursors is well-established, and its application in the pharmaceutical industry for the construction of complex APIs is a testament to its importance. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging this molecule to its full potential in creating next-generation therapeutics. The continued exploration of chiral synthons like this one remains a cornerstone of modern medicinal chemistry.

References

  • Sigma-Aldrich. (R)-2-(Benzyloxy)propan-1-ol | 87037-69-2.

  • ChemBK. (R)-2-(Benzyloxy)-1-propanol.

  • PubChem. 2-(2-(Benzoyloxy)propoxy)-1-propanol 1-benzoate | C20H22O5 | CID 89272.

  • PubChem. (2R)-2-(Benzyloxy)propan-1-ol | C10H14O2 | CID 11423784.

  • Santa Cruz Biotechnology. (S)-2-(Benzyloxy)propan-1-ol | CAS 33106-64-8.

  • Chemchart. 2-(Benzyloxy)-1-propanol (70448-03-2).

  • LookChem. (S)-2-(Benzyloxy)propan-1-ol CAS:33106-64-8.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Tokyo Chemical Industry. SAFETY DATA SHEET.

  • Sigma-Aldrich. (R)-(−)-1-Benzyloxy-2-propanol 97 | 89401-28-5.

  • PubChem. (R)-2-benzyloxypropanal | C10H12O2 | CID 11137474.

  • Royal Society of Chemistry. Supplementary Information.

  • ChemicalBook. (R)-2,3-Bis(benzyloxy)-1-propanol.

  • ResearchGate. Preparation of Optically Active (S)-2-(Benzyloxy)propanal.

  • PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors.

  • The Data Institute. CAS 87037-69-2 (R)-2-Benzyloxy-1-propanol Chemical Report & Database.

  • Wikipedia. 1-Propanol.

  • Thermo Fisher Scientific. (S)-(+)-1-Benzyloxy-2-propanol, 96% 1 g.

  • BenchChem. Applications of 2-(Benzoyloxy)ethyl Methacrylate in Controlled Drug Delivery.

  • Stenutz. (2R)-3-(benzyloxy)propane-1,2-diol.

  • PrepChem.com. Synthesis of 3-Benzyloxy-1-propanol (14).

  • Google Patents. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.

  • PubMed. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.

Sources

Exploratory

Comprehensive Mass Spectrometric Analysis of (2R)-2-(Benzyloxy)-1-propanol: Fragmentation Mechanisms and Analytical Workflows

Executive Summary (2R)-2-(benzyloxy)-1-propanol is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceuticals and agrochemicals. For researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-(benzyloxy)-1-propanol is a highly versatile chiral building block utilized extensively in the synthesis of pharmaceuticals and agrochemicals. For researchers and drug development professionals, confirming the structural integrity and enantiomeric purity of this intermediate is critical. Mass spectrometry (MS) serves as the definitive analytical tool for this purpose. This whitepaper provides an in-depth mechanistic analysis of the compound's fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI), coupled with a self-validating analytical protocol designed to ensure maximum data reliability.

Physicochemical and Isotopic Profiling

Before interpreting spectral data, establishing the exact mass and isotopic distribution is foundational. (2R)-2-(benzyloxy)-1-propanol (C₁₀H₁₄O₂) features a propanol backbone with a benzyloxy group at the C2 chiral center [1].

The quantitative mass parameters essential for high-resolution mass spectrometry (HRMS) and nominal mass calibration are summarized in Table 1.

Table 1: Quantitative MS Parameters for (2R)-2-(benzyloxy)-1-propanol

ParameterValueAnalytical Relevance
Molecular Formula C₁₀H₁₄O₂Determines isotopic envelope (M+1, M+2).
Monoisotopic Mass 166.0994 DaTarget for HRMS (TOF/Orbitrap) exact mass matching.
Nominal Mass 166 DaMolecular ion [M]⁺• target in low-res quadrupole GC-MS.
[M+H]⁺ (ESI Positive) 167.1072 DaPrimary precursor ion in LC-MS/MS workflows.
[M+Na]⁺ (ESI Positive) 189.0891 DaCommon sodium adduct observed in ESI.
Base Peak (EI, 70 eV) m/z 91Diagnostic fragment indicating a benzyl moiety.

Electron Ionization (EI-MS) Fragmentation Mechanisms

In standard GC-MS workflows, Electron Ionization (EI) is performed at a standardized potential of 70 electron volts (eV). Causality: 70 eV imparts approximately 6700 kJ/mol of internal energy to the molecule, which vastly exceeds its ionization energy (~9 eV) and typical bond dissociation energies (~3-4 eV). This excess energy drives reproducible, hard fragmentation pathways that are instrument-independent, allowing for reliable matching against universal spectral libraries [2].

Upon ionization, the molecular ion [M]⁺• (m/z 166) is formed. Because aliphatic ethers and alcohols are relatively unstable under hard ionization, the molecular ion peak is typically weak. It rapidly dissipates its internal energy through three primary pathways:

Pathway A: Benzylic Cleavage (The Thermodynamic Sink)

The most prominent feature in the EI spectrum of any benzyl ether is the base peak at m/z 91 . Cleavage of the O–CH₂Ph bond results in the loss of the alkoxy radical (•C₃H₇O₂, 75 Da). The resulting benzyl cation (PhCH₂⁺) rapidly undergoes a ring expansion rearrangement to form the tropylium cation [C₇H₇]⁺ . This 7-membered ring is a 6π-electron aromatic system; its extreme thermodynamic stability makes it the dominant ion in the spectrum [2]. Further high-energy fragmentation of the tropylium ion results in the loss of neutral acetylene (C₂H₂) to yield the cyclopentadienyl cation at m/z 65 .

Pathway B: Alpha-Cleavage

Ionization of the ether oxygen triggers an α-cleavage at the C1–C2 bond. This results in the expulsion of a hydroxymethyl radical (•CH₂OH, 31 Da), leaving a resonance-stabilized oxonium ion at m/z 135 .

Pathway C: Ether Cleavage

Alternatively, the molecule can undergo homolytic cleavage of the benzylic C–O bond, expelling the stable benzyl radical (•CH₂Ph, 91 Da) and leaving the aliphatic alkoxy cation at m/z 75 .

MS_Fragmentation M Molecular Ion[M]+• m/z 166 (C10H14O2+•) F1 Tropylium Cation m/z 91 (Base Peak) [C7H7]+ M->F1 Benzylic Cleavage (- C3H7O2•, 75 Da) F2 Alpha-Cleavage Ion m/z 135 [C9H11O]+ M->F2 Alpha-Cleavage (- •CH2OH, 31 Da) F3 Alkoxy Cation m/z 75 [C3H7O2]+ M->F3 Ether Cleavage (- •CH2Ph, 91 Da) F4 Cyclopentadienyl Cation m/z 65 [C5H5]+ F1->F4 Ring Contraction (- C2H2, 26 Da)

EI-MS fragmentation pathways of (2R)-2-(benzyloxy)-1-propanol.

Electrospray Ionization (ESI-MS) and Tandem MS (MS/MS)

Unlike EI, Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion. When analyzed via LC-MS in positive ion mode, (2R)-2-(benzyloxy)-1-propanol readily accepts a proton at the highly basic ether oxygen, yielding the [M+H]⁺ ion at m/z 167.1072 .

Collision-Induced Dissociation (CID): During MS/MS experiments, the isolated [M+H]⁺ precursor ion is accelerated into a collision cell filled with an inert gas (e.g., Argon). The resulting kinetic collisions convert translational energy into vibrational energy. For this compound, CID predominantly triggers the heterolytic cleavage of the C–O bond. The neutral loss of the propanediol derivative (76 Da) yields the highly stable m/z 91 tropylium product ion. Monitoring the 167.1 → 91.1 transition is the gold standard for Multiple Reaction Monitoring (MRM) quantitation of this compound in complex matrices.

Standardized Self-Validating Analytical Protocol (GC-MS)

To ensure high data fidelity, analytical protocols must be self-validating. Direct GC injection of (2R)-2-(benzyloxy)-1-propanol is suboptimal because the free primary hydroxyl group interacts with the active silanol sites on the GC column, causing peak tailing and thermal degradation.

Causality: Derivatization via silylation converts the polar –OH group into a non-polar trimethylsilyl (TMS) ether, drastically improving volatility, thermal stability, and peak symmetry.

Step-by-Step Methodology: Silylation and GC-MS Acquisition

Step 1: Sample Preparation & Derivatization

  • Transfer 1.0 mg of the analyte into a 2.0 mL amber glass autosampler vial.

  • Dissolve the sample in 1.0 mL of anhydrous ethyl acetate (ensure the solvent is strictly anhydrous, as water quenches silylation reagents).

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: TMCS acts as a Lewis acid catalyst, significantly increasing the reaction kinetics for sterically hindered hydroxyls.

  • Cap the vial tightly and incubate at 60 °C for 30 minutes.

Step 2: Self-Validating System Suitability Test (SST)

  • Blank Injection : Inject 1.0 µL of a derivatized blank (Ethyl Acetate + BSTFA/TMCS) to verify the absence of column bleed, ghost peaks, or injector carryover.

  • Internal Standard (IS) : Spike the sample with 10 µg/mL of a stable isotope-labeled standard (e.g., Toluene-d8). The IS validates ionization efficiency and ensures retention time drift is within acceptable limits (± 0.1 min).

Step 3: GC Separation

  • Column : Non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program : Initial temperature 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

Step 4: EI-MS Acquisition

  • Ionization Energy : Set the electron multiplier to deliver exactly 70 eV.

  • Temperatures : Transfer line at 250 °C; Ion Source at 230 °C; Quadrupole at 150 °C.

  • Mass Range : Scan from m/z 40 to 350 to capture the low-mass diagnostic fragments (m/z 65, 75, 91) and the higher-mass derivatized molecular ion.

GCMS_Workflow S1 Sample Prep (BSTFA Silylation) S2 SST Validation (Blank & IS Check) S1->S2 S3 GC Separation (HP-5MS Column) S2->S3 S4 EI Ionization (70 eV Source) S3->S4 S5 Data Processing (Library Match) S4->S5

Step-by-step self-validating GC-MS analytical workflow.

References

  • Title : (2R)-2-(Benzyloxy)propan-1-ol (CID 11423784) Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Mass Spectrometry Fragmentation Behavior Source : ChemConnections URL :[Link]

Protocols & Analytical Methods

Method

Application Note: Stereoretentive Synthesis of 1-Propanol, 2-(phenylmethoxy)-, (2R)-

Executive Summary & Strategic Rationale 1-Propanol, 2-(phenylmethoxy)-, (2R)- (CAS: 87037-69-2)[1], widely known as (2R)-2-(benzyloxy)propan-1-ol, is a critical chiral building block in the development of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-Propanol, 2-(phenylmethoxy)-, (2R)- (CAS: 87037-69-2)[1], widely known as (2R)-2-(benzyloxy)propan-1-ol, is a critical chiral building block in the development of active pharmaceutical ingredients (APIs), including macrocyclic inhibitors and antifungal agents[2][3]. The molecule features a protected secondary alcohol and a reactive primary hydroxyl group, making it an ideal precursor for stereoselective chain elongations, oxidations, and aminations[4].

This application note details a highly reliable, bench-validated, two-step chiral pool synthesis starting from commercially abundant (R)-ethyl lactate. The protocol is engineered as a self-validating system , embedding mechanistic rationale and In-Process Controls (IPCs) to ensure absolute stereoretention and chemoselectivity.

Mechanistic Causality & Reaction Design

To synthesize this compound without eroding the enantiomeric excess (ee) of the starting material, the reaction conditions must be carefully calibrated against the chemical sensitivities of the intermediate states.

  • Phase 1: Mild O-Benzylation (Stereoretention) The secondary hydroxyl group of (R)-ethyl lactate must be benzylated. Traditional benzylation utilizing Sodium Hydride (NaH) is strictly avoided here. The strong basicity of NaH promotes deprotonation at the highly acidic

    
    -carbon of the ester, leading to the formation of a ketene acetal intermediate and subsequent irreversible racemization. Instead, this protocol employs Silver(I) oxide (Ag₂O) . Ag₂O acts as a mild, non-nucleophilic halophilic activator. It coordinates with the bromide of benzyl bromide, drastically increasing its electrophilicity and facilitating a clean Sₙ2 attack by the alcohol under neutral conditions, perfectly preserving the (R)-stereocenter.
    
  • Phase 2: Chemoselective Ester Reduction The intermediate, ethyl (2R)-2-(benzyloxy)propanoate, is reduced using Lithium Aluminum Hydride (LiAlH₄) . LiAlH₄ rapidly and quantitatively reduces the ester to a primary alcohol. Crucially, the benzyl ether linkage is entirely inert to hydride-based reducing agents[3], ensuring complete chemoselectivity without the need for complex protecting group manipulations.

Experimental Workflow & Logical Relationships

Workflow Start (R)-Ethyl Lactate (Starting Material) Step1 Phase 1: Benzylation BnBr, Ag2O, DCM, 25°C Start->Step1 IPC1 Validation 1: Chiral GC Confirm <0.5% Epimerization Step1->IPC1 Int Ethyl (2R)-2-(benzyloxy)propanoate (Protected Intermediate) IPC1->Int Step2 Phase 2: Hydride Reduction LiAlH4, THF, 0°C to 25°C Int->Step2 IPC2 Validation 2: IR Spectroscopy Absence of C=O (~1740 cm⁻¹) Step2->IPC2 Prod 1-Propanol, 2-(phenylmethoxy)-, (2R)- (Target API Intermediate) IPC2->Prod

Workflow for the stereoretentive synthesis of (2R)-2-(benzyloxy)propan-1-ol with IPC checkpoints.

Self-Validating Experimental Protocol

Phase 1: Synthesis of Ethyl (2R)-2-(benzyloxy)propanoate
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert Nitrogen (N₂) gas.

  • Reagent Charging: Dissolve (R)-ethyl lactate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Activation: Add freshly activated Silver(I) oxide (Ag₂O, 1.5 eq) in one portion. The suspension will appear dark brown/black.

  • Alkylation: Add Benzyl bromide (BnBr, 1.2 eq) dropwise over 15 minutes. Wrap the flask in aluminum foil to exclude light (preventing photochemical degradation of silver salts) and stir vigorously at 25 °C for 24 hours.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the precipitated silver bromide (AgBr) and unreacted Ag₂O. Wash the pad thoroughly with excess DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate).

  • IPC Validation 1 (Checkpoint): Perform Chiral Gas Chromatography (GC). The reaction is validated if the (S)-enantiomer is <0.5% (confirming stereoretention) and Thin Layer Chromatography (TLC) shows complete consumption of the starting material (R_f ~ 0.2) to form the less polar product (R_f ~ 0.6).

Phase 2: Synthesis of 1-Propanol, 2-(phenylmethoxy)-, (2R)-
  • Preparation: Equip a 3-neck flask with a dropping funnel, N₂ inlet, and internal thermometer. Cool the flask in an ice-water bath (0 °C).

  • Hydride Suspension: Suspend LiAlH₄ (1.2 eq) in anhydrous Tetrahydrofuran (THF, 0.5 M). Caution: Highly reactive with moisture.

  • Reduction: Dissolve the intermediate from Phase 1 (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C to prevent thermal runaway.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Fieser Workup (Critical Step): Recool to 0 °C. For every

    
     grams of LiAlH₄ used, systematically quench by adding: 
    
    
    
    mL of H₂O (dropwise, extreme caution), followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of H₂O.
    • Causality: The Fieser method is strictly employed to precipitate the aluminum byproducts as a granular, easily filterable white solid (lithium aluminate). Standard aqueous quenching forms a gelatinous emulsion that traps the product and drastically reduces yield.

  • Isolation: Filter the granular salts, wash with Diethyl ether, and concentrate the filtrate in vacuo to yield the target compound as a colorless oil.

  • IPC Validation 2 (Checkpoint): Perform Infrared (IR) Spectroscopy. The protocol is validated when the ester carbonyl stretch (~1740 cm⁻¹) is completely absent, and a broad O-H stretch (~3300 cm⁻¹) has appeared. Optical purity is confirmed via Chiral HPLC (e.g., DAICEL CHIRALCEL OD-H or AD-H columns)[5].

Quantitative Data Summaries

Table 1: Stoichiometric Parameters for Synthesis

Reagent / Material MW ( g/mol ) Equivalents Function
(R)-Ethyl Lactate 118.13 1.0 Chiral Pool Starting Material
Benzyl Bromide (BnBr) 171.04 1.2 Alkylating Agent
Silver(I) Oxide (Ag₂O) 231.74 1.5 Halophilic Activator / Base

| Lithium Aluminum Hydride | 37.95 | 1.2 | Ester Reducing Agent |

Table 2: Analytical Specifications for Self-Validation

Parameter Expected Specification Analytical Method
Appearance Clear, colorless oil Visual Inspection
Enantiomeric Excess (ee) > 99.0% (R)-isomer Chiral HPLC / GC[5]
IR Signature (Product) Broad peak at ~3300 cm⁻¹ (-OH) FT-IR Spectroscopy
IR Signature (Impurity) Absence of peak at ~1740 cm⁻¹ FT-IR Spectroscopy

| Molecular Ion Mass | m/z 166.22 [M]⁺ | GC-MS |

References

  • xindaobiotech.com.NF-ATMO(Z)-2-(2-formamidothiazol-4-yl)-2-(methoxyimino... (Reference for CAS 87037-69-2 and structural nomenclature).
  • Google Patents (WO2013042138A2).Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof. (Reference for the reduction of methyl 2-(benzyloxy)propanoate and stability of the benzyl ether).
  • European Patent Office (EPO).NOVEL RUTHENIUM CARBONYL COMPLEX HAVING A TRIDENTATE LIGAND AND MANUFACTURING METHOD AND USAGE THEREFOR. (Reference for the optical purity analysis and chiral HPLC validation of 2-(benzyloxy)propan-1-ol).
  • Pharmaffiliates.33106-64-8 | Product Name : (S)-2-(Benzyloxy)propan-1-ol. (Reference for the compound's application as an optically active alcohol in stereoselective synthesis).

Sources

Application

large-scale synthesis of 1-Propanol, 2-(phenylmethoxy)-, (2R)-

Application Note: Large-Scale Stereoretentive Synthesis of (2R)-2-(Benzyloxy)propan-1-ol Introduction & Scope (2R)-2-(Benzyloxy)propan-1-ol (CAS: 87037-69-2) is a highly versatile chiral building block extensively utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Stereoretentive Synthesis of (2R)-2-(Benzyloxy)propan-1-ol

Introduction & Scope

(2R)-2-(Benzyloxy)propan-1-ol (CAS: 87037-69-2) is a highly versatile chiral building block extensively utilized in the synthesis of complex macrolides, antiretroviral agents, and protein phosphatase inhibitors such as tautomycin[1]. Its structural value lies in the stable benzyl-protected secondary alcohol adjacent to a primary hydroxyl group. This provides a differentiated diol system primed for selective downstream modifications, such as Swern oxidation to an aldehyde or conversion into a reactive leaving group.

This application note details a robust, scalable, and stereoretentive two-step synthetic protocol starting from the inexpensive and commercially available chiral pool precursor, ethyl (R)-lactate.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis relies on a highly efficient two-step sequence:

  • O-Benzylation : Protection of the secondary hydroxyl group of ethyl (R)-lactate to form ethyl (R)-2-(benzyloxy)propanoate.

  • Ester Reduction : Exhaustive reduction of the ester moiety to yield the primary alcohol, (2R)-2-(benzyloxy)propan-1-ol[2].

Stereochemical Causality: A fundamental advantage of this route is the absolute retention of stereochemistry. The O-benzylation proceeds without breaking the C–O bond at the chiral center. Subsequent reduction of the ester (–COOEt) to the primary alcohol (–CH₂OH) maintains the Cahn-Ingold-Prelog (CIP) priority sequence (–OBn > –CH₂OH > –CH₃ > –H). Consequently, starting from (R)-ethyl lactate mathematically guarantees the formation of (2R)-2-(benzyloxy)propan-1-ol, provided that base-catalyzed


-epimerization is strictly avoided during the initial benzylation step.

Reagent Selection Causality: A critical challenge in the benzylation of


-hydroxy esters is the risk of epimerization (racemization) at the C2 chiral center due to the increased acidity of the 

-proton. While standard Williamson ether synthesis using Sodium Hydride (NaH) and Benzyl Bromide (BnBr) is highly cost-effective for large-scale operations, it requires strict cryogenic control (0 °C) to suppress base-catalyzed enolization[3][4]. For ultra-high enantiomeric excess (ee) requirements, utilizing Benzyl trichloroacetimidate with catalytic Trifluoromethanesulfonic acid (TfOH) provides a mild, acidic alternative that completely bypasses the enolization pathway[1].

For the reduction step, Lithium Aluminum Hydride (LiAlH₄) is selected over milder hydrides (like NaBH₄) because it ensures rapid, complete reduction of the ester to the primary alcohol without the need for activating additives (like I₂ or LiCl) that complicate large-scale workups.

Data Presentation: Method Comparison

Table 1: Comparison of O-Benzylation Strategies for Ethyl (R)-Lactate

ParameterMethod A: Williamson Ether SynthesisMethod B: Imidate Activation
Reagents NaH, Benzyl Bromide (BnBr)Benzyl trichloroacetimidate, TfOH
Solvent Anhydrous THFCyclohexane / CH₂Cl₂ (7:1)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 8 – 12 hours48 – 60 hours
Stereoretention High (requires strict thermal control)Excellent (acidic conditions prevent enolization)
Scalability & Cost Highly scalable, low reagent costModerate scalability, higher reagent cost

Process Visualization

SynthesisWorkflow A Ethyl (R)-Lactate (Chiral Pool) B Ethyl (R)-2-(benzyloxy)propanoate (Protected Ester) A->B Step 1: O-Benzylation NaH, BnBr, THF (0 °C) or BnO(C=NH)CCl3, TfOH C (2R)-2-(benzyloxy)propan-1-ol (Target Alcohol) B->C Step 2: Ester Reduction LiAlH4, THF (0 °C to RT)

Workflow for the stereoretentive synthesis of (2R)-2-(benzyloxy)propan-1-ol.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Ethyl (R)-2-(benzyloxy)propanoate

Note: The following protocol utilizes the highly scalable NaH/BnBr method. Ensure all glassware is flame-dried and the reaction is conducted under an inert argon atmosphere.

Materials:

  • Ethyl (R)-lactate (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv)

  • Benzyl Bromide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of Base : Charge a clean, dry reactor with NaH (60% dispersion). Wash the dispersion with anhydrous petroleum ether (3 × volumes) under argon to remove the mineral oil. Decant the solvent carefully[4].

  • Substrate Addition : Suspend the washed NaH in anhydrous THF (approx. 5 volumes relative to starting material) and cool the reactor to exactly 0 °C using a cryostat or ice-brine bath.

  • Alkoxide Formation : Add ethyl (R)-lactate dropwise over 45 minutes, maintaining the internal temperature below 5 °C to prevent self-condensation or epimerization. Stir the resulting alkoxide suspension for 30 minutes at 0 °C[3][4].

  • Electrophile Addition : Introduce benzyl bromide dropwise.

  • Propagation : Allow the reaction mixture to slowly warm to room temperature and stir for 8–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Workup : Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × volumes).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or short-path silica gel plug to yield ethyl (R)-2-(benzyloxy)propanoate as a clear oil.

Protocol 2: Synthesis of (2R)-2-(benzyloxy)propan-1-ol

Caution: LiAlH₄ is highly reactive with moisture. Perform this step in a rigorously dry environment.

Materials:

  • Ethyl (R)-2-(benzyloxy)propanoate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Hydride Suspension : Suspend LiAlH₄ in anhydrous THF and cool the mixture to 0 °C under argon.

  • Reduction : Dissolve ethyl (R)-2-(benzyloxy)propanoate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Fieser-Fieser Quench (Causality Insight) : Cool the mixture back to 0 °C. For every

    
     grams of LiAlH₄ used, carefully add 
    
    
    
    mL of distilled water dropwise, followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of water. Why? This specific sequence selectively precipitates aluminum salts as a granular, easily filterable solid, avoiding the formation of gelatinous aluminum hydroxide emulsions that severely trap the product and hinder large-scale filtration.
  • Filtration : Stir the quenched mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Isolation : Concentrate the filtrate under reduced pressure. The resulting residue is purified by fractional distillation under high vacuum to afford pure (2R)-2-(benzyloxy)propan-1-ol[2].

References

  • (2R)-2-(Benzyloxy)propan-1-ol | C10H14O2 | CID 11423784 - PubChem. nih.gov. 2

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. nih.gov. 3

  • Synthesis of a C1−C21 Subunit of the Protein Phosphatase Inhibitor Tautomycin - ACS Publications. acs.org.1

  • A Technical Guide to the Synthesis of (S)-2-(benzyloxy)propanal from (S)-ethyl lactate - Benchchem. benchchem.com. 4

Sources

Method

Application Note: Stereoretentive Swern Oxidation of (2R)-2-(benzyloxy)-1-propanol to (2R)-2-(benzyloxy)propanal

Executive Summary The synthesis of complex pharmaceutical intermediates often relies on the availability of enantiopure chiral building blocks. (2R)-2-(benzyloxy)-1-propanol, a protected derivative of (R)-Roche ester or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often relies on the availability of enantiopure chiral building blocks. (2R)-2-(benzyloxy)-1-propanol, a protected derivative of (R)-Roche ester or (R)-lactic acid, is a highly valuable primary alcohol. The objective of this protocol is to oxidize this primary alcohol to its corresponding aldehyde, (2R)-2-(benzyloxy)propanal, without compromising the stereochemical integrity of the highly labile


-chiral center.

This application note details a highly controlled, self-validating Swern oxidation protocol. By leveraging cryogenic conditions and specific stoichiometric ratios, this method entirely avoids the over-oxidation typical of transition-metal oxidants and suppresses the base-catalyzed epimerization that plagues standard aldehyde syntheses.

Mechanistic Rationale & Stereochemical Control

To achieve a stereoretentive transformation, the Swern oxidation is prioritized over alternative methods (such as Jones oxidation or potassium permanganate), which frequently result in over-oxidation to the carboxylic acid ()[1]. While the Dess-Martin periodinane (DMP) oxidation is a viable alternative, the Swern protocol offers superior atom economy and utilizes highly accessible, cost-effective reagents[1].

Causality of the Reaction Design:

  • Oxidant Activation: Dimethyl sulfoxide (DMSO) is inherently unreactive as an oxidant. It must be activated by oxalyl chloride to form the highly electrophilic chlorodimethylsulfonium chloride salt[1].

  • Temperature Control (-78 °C): The active chlorodimethylsulfonium species is thermally unstable. If the internal temperature rises above -60 °C prior to the addition of the alcohol, the intermediate rapidly decomposes or undergoes a Pummerer rearrangement, leading to unwanted methylthiomethyl (MTM) etherification of the substrate ()[2].

  • Stereochemical Preservation: The addition of the substrate forms an alkoxysulfonium intermediate. Subsequent dropwise addition of a hindered base (triethylamine) deprotonates this intermediate to form a sulfur ylide. The ylide undergoes a mild, intramolecular transition-state elimination to yield the aldehyde[3]. Maintaining cryogenic temperatures during base addition prevents localized exothermic spikes that would otherwise cause base-catalyzed racemization (epimerization) at the C2 chiral center.

Reaction Pathway Visualization

SwernMechanism DMSO DMSO + Oxalyl Chloride (in DCM, -78°C) ActiveSpec Chlorodimethylsulfonium Chloride [Active Oxidant] DMSO->ActiveSpec - CO, - CO2 Alkoxy Alkoxysulfonium Intermediate (+ Substrate Alcohol) ActiveSpec->Alkoxy Add (2R)-2-(benzyloxy)-1-propanol (Maintain -78°C) Ylide Sulfur Ylide (+ Triethylamine) Alkoxy->Ylide Add Et3N (Deprotonation) Product (2R)-2-(benzyloxy)propanal + Dimethyl Sulfide + CO + CO2 Ylide->Product Intramolecular Elimination (Warm to Room Temp)

Mechanistic workflow of the Swern oxidation for (2R)-2-(benzyloxy)-1-propanol.

Reagent Stoichiometry & Quantitative Data

The following table outlines the quantitative requirements for a standard 10 mmol scale reaction. Strict adherence to these equivalents ensures complete conversion while minimizing unreacted active species.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (10 mmol Scale)Role
(2R)-2-(benzyloxy)-1-propanol 166.221.01.66 gSubstrate
Oxalyl Chloride 126.931.51.29 mLActivator
Dimethyl Sulfoxide (DMSO) 78.132.51.78 mLOxidant
Triethylamine (Et₃N) 101.195.06.97 mLBase
Dichloromethane (DCM) 84.93N/A50 mLSolvent

Note: All liquid reagents must be anhydrous. DCM should be freshly distilled over calcium hydride or passed through an activated alumina solvent purification system.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual and thermal cues at each step confirm the success of the intermediate formations. Due to the generation of toxic carbon monoxide (CO) and foul-smelling dimethyl sulfide (DMS), this entire procedure must be executed in a continuously ventilated fume hood ()[4].

Step 1: Apparatus Preparation
  • Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, an internal low-temperature thermometer, an addition funnel, and an argon inlet.

  • Flame-dry the apparatus under vacuum and backfill with argon (repeat 3 times) to ensure a strictly anhydrous environment.

  • Add 30 mL of anhydrous DCM to the flask and cool the system to -78 °C using a dry ice/acetone bath.

Step 2: Oxidant Activation
  • Inject 1.29 mL (15.0 mmol) of oxalyl chloride into the cooled DCM.

  • Prepare a solution of 1.78 mL (25.0 mmol) of anhydrous DMSO in 5 mL of DCM.

  • Add the DMSO solution dropwise via the addition funnel over 15 minutes.

  • Self-Validation Check: You will observe vigorous gas evolution (CO and CO₂). This bubbling is the physical validation that the chlorodimethylsulfonium chloride active species is forming successfully[1].

  • Stir the mixture at -78 °C for an additional 20 minutes after gas evolution ceases.

Step 3: Substrate Oxidation
  • Dissolve 1.66 g (10.0 mmol) of (2R)-2-(benzyloxy)-1-propanol in 10 mL of anhydrous DCM.

  • Add this substrate solution dropwise to the activated oxidant mixture over 20–30 minutes.

  • Critical Causality: Monitor the internal thermometer. The addition rate must be controlled so that the internal temperature never exceeds -65 °C to prevent the Pummerer rearrangement side-reaction[2].

  • Stir the resulting cloudy mixture for 45 minutes at -78 °C to ensure complete formation of the alkoxysulfonium intermediate.

Step 4: Ylide Formation & Elimination
  • Slowly add 6.97 mL (50.0 mmol) of anhydrous triethylamine (Et₃N) dropwise over 20 minutes.

  • Critical Causality: This neutralization/deprotonation step is highly exothermic. Rapid addition will cause a temperature spike, providing the activation energy required for the base to abstract the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -proton of the newly formed aldehyde, destroying the (2R) stereocenter ()[3].
    
  • Stir at -78 °C for 30 minutes, then remove the dry ice bath and allow the reaction to slowly warm to room temperature over 1 hour.

Step 5: Quench & Isolation
  • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Wash the combined organic layers with water (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the aldehyde).

  • Purification Note:

    
    -Chiral aldehydes are notoriously prone to epimerization upon prolonged exposure to the slightly acidic/basic sites on standard silica gel. It is highly recommended to use the crude (2R)-2-(benzyloxy)propanal directly in the subsequent synthetic step. If purification is absolutely necessary, perform a rapid vacuum filtration through a very short plug of neutralized silica.
    

Analytical Validation (QC)

To validate the success of the protocol, perform the following quality control checks:

  • TLC: Complete disappearance of the lower-Rf alcohol spot and appearance of a higher-Rf UV-active spot (using a UV lamp and a stain such as p-Anisaldehyde or KMnO₄).

  • ¹H NMR (CDCl₃): The definitive marker of success is the appearance of an aldehyde proton signal at approximately

    
     9.6 – 9.8 ppm , appearing as a distinct doublet due to coupling with the adjacent C2 chiral proton.
    
  • Chiral HPLC: To confirm that the (2R) stereocenter has been preserved (target ee > 98%), analyze the product (or its subsequent stable derivative) using a chiral stationary phase column.

References

  • Chemistry Hall. "The Swern Oxidation: Mechanism and Features." Available at:[Link]

  • Chem-Station Int. Ed. "Swern Oxidation." Available at:[Link]

  • Chemistry LibreTexts. "Swern oxidation." Available at:[Link]

Sources

Application

Application Note: (2R)-2-(Benzyloxy)-1-propanol as a Chiral Building Block in Stereoselective Synthesis

Executive Summary The demand for enantiomerically pure pharmaceuticals, natural products, and agrochemicals necessitates the use of robust and predictable chiral building blocks. (2R)-2-(benzyloxy)-1-propanol (along with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for enantiomerically pure pharmaceuticals, natural products, and agrochemicals necessitates the use of robust and predictable chiral building blocks. (2R)-2-(benzyloxy)-1-propanol (along with its S-enantiomer) serves as a highly versatile, optically active intermediate in modern organic synthesis[1]. Derived primarily from the inexpensive chiral pool precursor (R)-ethyl lactate, this compound features two orthogonal functional groups: a benzyl-protected secondary alcohol and a reactive primary alcohol. This structural duality allows for precise stereochemical control in downstream transformations, making it an indispensable synthon for assembling complex molecular architectures, including kinase inhibitors and antiviral agents[2].

Physicochemical Profile

To ensure reproducibility in scale-up and purification, the fundamental properties of (2R)-2-(benzyloxy)-1-propanol are summarized below[3][4].

PropertyValue / Description
Chemical Name (2R)-2-(benzyloxy)propan-1-ol
CAS Registry Number 87037-69-2
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in THF, CH2Cl2, Et2O, MeOH; Insoluble in water
Storage Conditions 2–8 °C, under inert atmosphere (Argon/N2)

Mechanistic Rationale: Why the Benzyl Ether?

The choice of a benzyl (Bn) protecting group at the C2 position is not arbitrary; it is rooted in strict chemical causality:

  • Chemical Stability: The benzyl ether is highly resistant to strong bases (e.g., NaH, LDA), aggressive nucleophiles (e.g., Grignard reagents), and metal hydrides (e.g., LiAlH4) used in subsequent synthetic steps.

  • Stereocontrol via Chelation: The oxygen atom of the benzyl ether acts as a powerful Lewis basic site. When the primary alcohol is oxidized to an aldehyde, the benzyloxy oxygen and the newly formed aldehyde carbonyl can simultaneously coordinate to Lewis acids (such as TiCl4 or MgBr2). This locks the molecule into a rigid five-membered chelate ring, forcing incoming nucleophiles to attack from the less sterically hindered face (Cram-chelation control)[5].

  • Orthogonal Deprotection: Once the carbon skeleton is fully assembled, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H2) under mild conditions, leaving sensitive functional groups (like amides or saturated alkyl chains) completely intact[2].

Synthetic Workflows and Applications

Preparation from (R)-Ethyl Lactate

The synthesis of (2R)-2-(benzyloxy)-1-propanol is typically achieved in two high-yielding stages. First, the secondary hydroxyl group of (R)-ethyl lactate is benzylated. Second, the ester is reduced to the primary alcohol[6].

Synthesis A (R)-Ethyl Lactate B Ethyl (2R)-2-(benzyloxy)propanoate A->B NaH, BnBr THF, 0 °C to RT C (2R)-2-(benzyloxy)-1-propanol B->C LiAlH4 THF, 0 °C

Caption: Synthetic workflow for the preparation of (2R)-2-(benzyloxy)-1-propanol from (R)-ethyl lactate.

Divergent Downstream Applications

The primary alcohol serves as a synthetic linchpin. It can be oxidized to (2R)-2-(benzyloxy)propanal , a highly reactive chiral aldehyde utilized in Mukaiyama aldol additions and Horner-Wadsworth-Emmons (HWE) olefinations[6][7]. Alternatively, activation of the alcohol via sulfonylation (e.g., tosylation) enables stereospecific nucleophilic substitutions to yield chiral amines or azides.

Applications Core (2R)-2-(benzyloxy)-1-propanol Aldehyde (2R)-2-(benzyloxy)propanal Core->Aldehyde Swern Oxidation (-78 °C) Tosylate (2R)-2-(benzyloxy)propyl tosylate Core->Tosylate TsCl, Pyridine (0 °C to RT) Aldol Stereoselective Aldol (Cram Chelation) Aldehyde->Aldol TiCl4, Silyl Enol Ether Amine Chiral Amines / Azides (SN2 Substitution) Tosylate->Amine NaN3, then Pd/C, H2

Caption: Divergent synthetic applications of (2R)-2-(benzyloxy)-1-propanol in stereoselective synthesis.

Validated Experimental Protocols

Protocol 1: Reduction of Ethyl (2R)-2-(benzyloxy)propanoate

Objective: To cleanly reduce the ester to the primary alcohol without cleaving the benzyl ether. Causality Check: Lithium aluminum hydride (LiAlH4) is chosen over milder hydrides (like NaBH4) to ensure complete and rapid reduction of the ester. The reaction is strictly maintained at 0 °C to prevent potential ether cleavage or unwanted side reactions[2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Reagent Loading: Suspend LiAlH4 (1.2 equivalents) in anhydrous THF (10 mL/g of ester) and cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve ethyl (2R)-2-(benzyloxy)propanoate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise via the dropping funnel over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Self-Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 3:1). The ester starting material (higher Rf) should completely disappear, replaced by the more polar alcohol product (lower Rf).

  • Fieser Quench (Critical Safety Step): To the vigorously stirring mixture at 0 °C, sequentially and cautiously add:

    
     mL of distilled water, 
    
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled water (where
    
    
    = grams of LiAlH4 used).
  • Isolation: Stir the resulting granular white suspension for 15 minutes. Filter the aluminum salts through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield (2R)-2-(benzyloxy)-1-propanol as a colorless oil.

Protocol 2: Swern Oxidation to (2R)-2-(benzyloxy)propanal

Objective: To oxidize the primary alcohol to the aldehyde while strictly preventing over-oxidation and α-chiral center racemization. Causality Check: Swern oxidation is utilized because it proceeds at cryogenic temperatures (-78 °C) and operates under mildly basic conditions during the final elimination step. This prevents the epimerization of the highly labile proton at the C2 chiral center, which is a common failure mode when using acidic oxidants like Jones reagent[6].

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.5 eq) in anhydrous CH2Cl2. Cool to -78 °C using a dry ice/acetone bath.

  • Swern Reagent Formation: Add anhydrous DMSO (3.0 eq) dropwise. Stir for 15 minutes. The formation of the active alkoxysulfonium intermediate is accompanied by the evolution of gas.

  • Substrate Addition: Add a solution of (2R)-2-(benzyloxy)-1-propanol (1.0 eq) in CH2Cl2 dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 eq) dropwise. Self-Validation: The reaction mixture will turn cloudy white, indicating the formation of triethylamine hydrochloride salts. Stir for 15 minutes at -78 °C, then allow it to warm to 0 °C over 30 minutes.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with CH2Cl2, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Storage: The resulting (2R)-2-(benzyloxy)propanal is prone to polymerization and epimerization. It should be used immediately in the next step or stored neat at -20 °C under argon for no more than 48 hours.

Protocol 3: Chelation-Controlled Mukaiyama Aldol Addition

Objective: To construct a new carbon-carbon bond with high diastereoselectivity using the chiral aldehyde. Causality Check: Titanium tetrachloride (TiCl4) is used as the Lewis acid. Ti(IV) has a high affinity for oxygen and a coordination geometry that perfectly accommodates the bidentate chelation of the aldehyde and the benzyl ether, locking the conformation and directing the silyl enol ether to attack the Re face of the aldehyde[5][8].

Step-by-Step Procedure:

  • Chelate Formation: Dissolve (2R)-2-(benzyloxy)propanal (1.0 eq) in anhydrous CH2Cl2 and cool to -78 °C under argon. Add TiCl4 (1.1 eq, 1.0 M in CH2Cl2) dropwise. Stir for 15 minutes to allow the rigid octahedral Cram-chelate to form.

  • Nucleophilic Attack: Add the desired silyl enol ether (1.2 eq) dropwise. Maintain the temperature at -78 °C for 2 hours.

  • Quench and Cleavage: Quench the reaction with saturated aqueous NaHCO3 at -78 °C, then warm to room temperature. The basic quench simultaneously hydrolyzes the titanium complex and cleaves the silyl ether to reveal the aldol product.

  • Extraction: Extract the aqueous layer with EtOAc. Wash the organic layers with brine, dry over MgSO4, and concentrate. Purify via column chromatography to isolate the syn-aldol adduct.

References

  • Kinase inhibitors - European Patent Office - EP 2223925 A1 (Citing Mislow, et. al., J. Am. Chem. Soc., 82, 1960). Googleapis Patents.2

  • A Technical Guide to the Synthesis of (S)-2-(benzyloxy)propanal from (S)-ethyl lactate . BenchChem. 6

  • Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction . BenchChem.7

  • e-EROS Encyclopedia of Reagents for Organic Synthesis (Titanium Chelation Control) . ResearchGate.5

  • ChemInform Abstract: Mukaiyama Aldol Reactions Catalyzed by Zirconocene Bis(triflate) Complexes . ResearchGate. 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (2R)-2-(benzyloxy)-1-propanol

Welcome to the Technical Support Knowledge Base. This guide is designed for research scientists and drug development professionals experiencing low yields, poor enantiomeric excess (ee), or isolation issues during the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for research scientists and drug development professionals experiencing low yields, poor enantiomeric excess (ee), or isolation issues during the synthesis of the chiral building block (2R)-2-(benzyloxy)-1-propanol .

The standard synthetic route involves the protection of the secondary alcohol of (R)-ethyl lactate to form (R)-ethyl 2-(benzyloxy)propanoate, followed by the reduction of the ester to a primary alcohol. Below, we break down the mechanistic pitfalls of this workflow and provide field-proven protocols to optimize your recovery.

Synthesis SM (R)-Ethyl Lactate Int (R)-Ethyl 2-(benzyloxy)propanoate SM->Int Benzylation (BnBr, Ag2O) Prod (2R)-2-(benzyloxy)-1-propanol Int->Prod Reduction (LiAlH4)

Caption: Two-step synthetic workflow for (2R)-2-(benzyloxy)-1-propanol from (R)-ethyl lactate.

Part 1: Quantitative Data & Method Comparison

Choosing the wrong reagents for benzylation or the wrong workup for reduction are the two primary causes of failure in this synthesis. Use the tables below to benchmark your current methodology.

Table 1: Benzylation Methods & Racemization Risk
Benzylation ReagentBase / CatalystTypical YieldEnantiomeric Excess (ee)Mechanistic Consequence
NaH / BnBr Sodium Hydride40-60%< 80% (High Risk)Strong base deprotonates the acidic

-carbon, causing enolization and epimerization.
Ag₂O / BnBr Silver(I) Oxide75-85%> 98% (Retained)Mild, non-basic conditions prevent enolate formation, preserving chirality.
BnO-C(=NH)CCl₃ TfOH (cat.)80-90%> 99% (Retained)Acidic conditions completely bypass base-catalyzed racemization pathways.
Table 2: LiAlH₄ Reduction Workup Efficiency
Workup MethodReagents AddedCrude YieldProduct Recovery Profile
Standard Aqueous H₂O or dilute acid20-40%Severe emulsion formation; product remains trapped in gelatinous aluminum salts.
Rochelle's Salt Sat. aq. Potassium Sodium Tartrate60-75%Effective but requires extensive stirring times (12-24h) to fully break emulsions.
Fieser Workup H₂O, 15% NaOH, H₂O (1:1:3)85-95%Forms a crisp, granular white precipitate; allows for rapid and complete filtration[1].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my isolated yield so low (<30%) after the LiAlH₄ reduction, despite TLC showing complete consumption of the ester?

A1: Your product is likely trapped in the aluminum salt byproduct matrix. When Lithium Aluminum Hydride (LiAlH₄) is quenched with standard aqueous methods, it forms aluminum hydroxide (


), a highly gelatinous solid[2]. Because (2R)-2-(benzyloxy)-1-propanol is a relatively small, polar molecule, it easily adsorbs into this gel and is lost during filtration.

Solution: Implement the Fieser Workup [1],[3]. The sequential addition of water and 15% NaOH converts the gelatinous


 into soluble sodium aluminate (

). The final addition of water hydrolyzes this complex into a dense, granular, and highly crystalline inorganic salt that will not trap your product and is effortless to filter[4].
Q2: My final product has a lower optical rotation than expected. How is racemization occurring?

A2: This is a classic issue occurring in the first step (benzylation), not the reduction. (R)-ethyl lactate possesses a chiral center at the


-position relative to the ester carbonyl. The proton at this position is unusually acidic. If you use a strong base like Sodium Hydride (NaH) to deprotonate the alcohol, the base will also partially deprotonate the 

-carbon, forming an enolate intermediate. When this enolate reprotonates, it scrambles the stereocenter, leading to racemization. Solution: Switch to a mild, non-basic benzylation protocol using Silver(I) Oxide (

) and Benzyl Bromide (BnBr).
Q3: My yields mysteriously drop during the final solvent removal on the rotary evaporator. What is happening?

A3: You are likely evaporating your product. (2R)-2-(benzyloxy)-1-propanol has a boiling point of approximately 134-136 °C[5]. While this seems high, it is volatile enough to co-distill or evaporate under high vacuum (<10 mbar) when removing solvents like THF or diethyl ether. Solution: Keep your rotary evaporator water bath strictly below 35 °C and avoid dropping the vacuum below 30 mbar.

Q4: Can I use a safer reducing agent instead of the highly pyrophoric LiAlH₄?

A4: Yes. While LiAlH₄ is the "T-rex of reducing agents"[2] and highly effective for esters, its pyrophoric nature requires strict safety SOPs[6]. You can alternatively use Lithium pyrrolidinoborohydride [7] or the NaBH₄/I₂ system. The latter generates borane (


) in situ, which smoothly reduces esters to primary alcohols without the severe emulsion issues associated with aluminum hydrides.

Part 3: Validated Experimental Protocols

Protocol 1: Mild Benzylation of (R)-Ethyl Lactate (Avoiding Racemization)

This protocol utilizes mild conditions to preserve the enantiomeric purity of the substrate.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under argon.

  • Reagent Loading: Add (R)-ethyl lactate (1.0 equiv, 10 mmol) and strictly anhydrous diethyl ether (50 mL).

  • Addition of Reagents: Add freshly prepared Silver(I) Oxide (

    
    , 1.5 equiv, 15 mmol) followed by Benzyl Bromide (BnBr, 1.2 equiv, 12 mmol).
    
  • Reaction: Protect the flask from light (wrap in aluminum foil) and stir vigorously at room temperature for 24-48 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the pad thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield (R)-ethyl 2-(benzyloxy)propanoate.

Protocol 2: LiAlH₄ Reduction with Fieser Workup

This protocol ensures maximum recovery of the primary alcohol without emulsion trapping[1],[3].

  • Setup: In a flame-dried flask under argon, suspend LiAlH₄ (

    
     grams, 1.5 equiv) in anhydrous THF (10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice bath[7].
    
  • Addition: Dissolve (R)-ethyl 2-(benzyloxy)propanoate (1.0 equiv) in anhydrous THF and add it dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C[7].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Fieser Quench (CRITICAL STEP): Cool the reaction back to 0 °C. For every

    
     grams  of LiAlH₄ used initially, sequentially add the following dropwise with vigorous stirring[1],[3]:
    
    • Add

      
       mL  of distilled water (Caution: Vigorous 
      
      
      
      evolution)[4].
    • Add

      
       mL  of 15% aqueous NaOH solution.
      
    • Add

      
       mL  of distilled water.
      
  • Maturation: Remove the ice bath, warm to room temperature, and stir vigorously for 15-30 minutes. The gelatinous gray mixture will transform into a crisp, white, granular precipitate[2].

  • Isolation: Add a scoop of anhydrous

    
    , stir for 15 minutes, and filter the mixture through a sintered glass funnel. Wash the filter cake generously with THF.
    
  • Concentration: Concentrate the filtrate under reduced pressure (Bath temp < 35 °C, Vacuum > 30 mbar) to yield pure (2R)-2-(benzyloxy)-1-propanol.

Fieser Step1 1. Cool to 0 °C & Dilute (x g LiAlH4) Step2 2. Add x mL H2O (Quench excess LAH) Step1->Step2 Step3 3. Add x mL 15% NaOH (Prevent aluminate trapping) Step2->Step3 Step4 4. Add 3x mL H2O (Precipitate granular salts) Step3->Step4 Step5 5. Warm to RT, Stir & Filter (Isolate Product) Step4->Step5

Caption: Step-by-step Fieser workup protocol for efficient product recovery after LiAlH4 reduction.

References

Sources

Optimization

Technical Support Center: Optimization and Troubleshooting for the Synthesis of (2R)-1-Propanol, 2-(phenylmethoxy)-

Welcome to the technical support center for the synthesis of (2R)-1-Propanol, 2-(phenylmethoxy)-, a valuable chiral building block in pharmaceutical and fine chemical development.[1] This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2R)-1-Propanol, 2-(phenylmethoxy)-, a valuable chiral building block in pharmaceutical and fine chemical development.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific synthesis. The following content is structured to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (2R)-1-Propanol, 2-(phenylmethoxy)-?

There are two primary and highly effective strategies for synthesizing this chiral alcohol, each starting from a common chiral pool material:

  • O-Benzylation of (R)-1,2-Propanediol: This is a direct approach where the secondary hydroxyl group of (R)-1,2-propanediol is selectively protected as a benzyl ether. This route is often favored for its simplicity but requires careful control of reaction conditions to avoid benzylation of the primary alcohol.

  • Reduction of an (R)-2-(Benzyloxy)propanoate Ester: This two-step route begins with the O-benzylation of a lactate ester, such as (R)-ethyl lactate or (R)-methyl lactate, followed by the reduction of the ester to the primary alcohol.[2] This method is robust and often provides high yields and enantiomeric purity.

Q2: I am planning an O-benzylation. Which base and solvent combination is recommended?

The choice of base and solvent is critical for achieving high yield and minimizing side reactions.[3]

  • Base: Sodium hydride (NaH) is a common and effective strong base for deprotonating the alcohol.[2] Alternatively, stronger, non-nucleophilic bases like sodium tert-amylate have been successfully used.[4]

  • Solvent: A polar aprotic solvent is essential to facilitate the SN2 reaction.[3] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are the most common choices.[2][5] THF is often preferred as it can reduce the likelihood of certain side reactions that may occur with DMF.[6]

Q3: What are the primary challenges when synthesizing (2R)-1-Propanol, 2-(phenylmethoxy)-?

The main challenges are:

  • Low Yield: This can result from incomplete reactions, side reactions such as elimination, or suboptimal reaction conditions.[3]

  • Formation of Byproducts: In the benzylation step, common byproducts include the dibenzylated product and unreacted starting material.[6] During the reduction step, over-reduction to the corresponding alkane or incomplete reduction can occur.

  • Racemization: While the Williamson ether synthesis itself proceeds with an inversion of configuration if the chiral center is attacked, the typical synthetic routes for this molecule involve reaction at a non-chiral center (the benzyl group) or do not involve substitution at the chiral center, thus preserving stereochemistry.[7] However, harsh basic or acidic conditions could potentially lead to racemization.

  • Purification Difficulties: The desired product may have similar physical properties to some of the byproducts, making purification by distillation or chromatography challenging.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The recommended starting point for this synthesis is the O-benzylation of (R)-methyl lactate followed by reduction, as it is a well-documented and reliable pathway.

Part 1: O-Benzylation of (R)-Methyl Lactate

The first step is the formation of methyl (R)-2-(benzyloxy)propanoate via a Williamson ether synthesis.

cluster_0 Step 1: O-Benzylation R_Lactate (R)-Methyl Lactate Alkoxide Alkoxide Intermediate R_Lactate->Alkoxide  + NaH  (Base)  in THF Product_Ester Methyl (R)-2-(benzyloxy)propanoate Alkoxide->Product_Ester  + Benzyl Bromide  (Electrophile)

Caption: Workflow for the O-Benzylation of (R)-Methyl Lactate.

Issue 1: Low or No Product Formation (Low Yield)

Possible Cause Troubleshooting Suggestion & Rationale
Inactive Base (e.g., NaH) Use fresh sodium hydride from a newly opened container. NaH can be deactivated by moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]
Poor Quality Reagents Ensure (R)-methyl lactate and benzyl bromide are pure. Distill starting materials if necessary. Impurities can quench the base or interfere with the reaction.
Insufficient Reaction Time or Temperature Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or gently warming the mixture to room temperature after the initial addition at 0 °C.[2] Typical reaction times can be several hours.[3]
Inappropriate Solvent Ensure the solvent (e.g., THF) is anhydrous. Water will react with sodium hydride, reducing its effectiveness. Protic solvents like ethanol or water will solvate the alkoxide, hindering its nucleophilicity.[3][9]

Issue 2: Formation of Significant Byproducts

Possible Cause Troubleshooting Suggestion & Rationale
Formation of Benzyl Alcohol This occurs if benzyl bromide is hydrolyzed by residual water. Ensure all reagents and solvents are scrupulously dry.[10]
E2 Elimination of Benzyl Bromide While less common with primary halides like benzyl bromide, it can be promoted by excessively high temperatures. Maintain a low temperature (0 °C) during the addition of benzyl bromide.[3][7]
Unreacted Starting Material This points to an incomplete reaction. See "Low Yield" troubleshooting above. Ensure stoichiometric amounts of base and benzyl bromide are used.
Part 2: Reduction of Methyl (R)-2-(benzyloxy)propanoate

The second step involves the reduction of the ester to the primary alcohol.

cluster_1 Step 2: Ester Reduction Product_Ester Methyl (R)-2-(benzyloxy)propanoate Final_Product (2R)-1-Propanol, 2-(phenylmethoxy)- Product_Ester->Final_Product  + LiAlH4 or DIBAL-H  (Reducing Agent)  in THF or DCM

Caption: Workflow for the Reduction of the Ester Intermediate.

Issue 1: Low Yield of the Final Alcohol

Possible Cause Troubleshooting Suggestion & Rationale
Inactive Reducing Agent Use a fresh, active reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H). These reagents are sensitive to moisture and air.
Incomplete Reaction Ensure sufficient equivalents of the reducing agent are used (typically an excess). Monitor the reaction progress by TLC until all the starting ester is consumed.
Product Loss During Workup The workup for hydride reductions can be tricky. Ensure the quenching step is performed carefully at low temperatures to avoid hazards and product degradation. The final product is an alcohol and has some water solubility, so ensure thorough extraction from the aqueous layer.

Issue 2: Over-reduction or Side Product Formation

Possible Cause Troubleshooting Suggestion & Rationale
Cleavage of Benzyl Ether This can occur under harsh reducing conditions or if certain catalytic hydrogenation methods are used. LiAlH₄ is generally compatible with benzyl ethers. If cleavage is an issue, consider alternative reducing agents.
Formation of Aldehyde Intermediate If using a milder reducing agent like DIBAL-H, careful temperature control is needed. If the reaction is not allowed to warm or if insufficient DIBAL-H is used, the reaction may stop at the aldehyde stage.[2]
Part 3: Purification

Issue: Difficulty in Separating the Product from Byproducts

Possible Cause Troubleshooting Suggestion & Rationale
Co-elution in Column Chromatography The product and non-polar byproducts (like biphenyl from Grignard-based routes or residual benzyl bromide) can be difficult to separate.[11] Optimize the mobile phase polarity using TLC beforehand, aiming for an Rf of 0.2-0.3 for the desired product.[8] A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended.
Similar Boiling Points If byproducts have boiling points close to the product, fractional distillation may be ineffective. Vacuum fractional distillation can improve separation by lowering boiling points and reducing the risk of thermal decomposition.[8]
Streaking on TLC/Column The hydroxyl group of the product can interact with acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can improve peak shape and separation.[8]

Experimental Protocols

Protocol 1: Synthesis of Methyl (R)-2-(benzyloxy)propanoate

This protocol is adapted from procedures for similar O-benzylation reactions.[2][4]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous THF via cannula and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add (R)-methyl lactate (1.0 eq.) dropwise to the stirred suspension while maintaining the temperature at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature.

  • Benzylation: Add benzyl bromide (1.1-1.2 eq.) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).

  • Workup: Once complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reduction to (2R)-1-Propanol, 2-(phenylmethoxy)-
  • Preparation: Under an inert atmosphere, dissolve the purified methyl (R)-2-(benzyloxy)propanoate (1.0 eq.) in anhydrous THF in a flame-dried flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of LiAlH₄ (e.g., 1.0 M in THF, 1.5 eq.) dropwise to the ester solution.

  • Reaction: After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by vacuum distillation or flash column chromatography.[8]

cluster_workflow Overall Synthetic Workflow cluster_troubleshooting Troubleshooting Logic Start Start: (R)-Methyl Lactate Step1 O-Benzylation (NaH, BnBr, THF) Start->Step1 Intermediate Intermediate: Methyl (R)-2-(benzyloxy)propanoate Step1->Intermediate Step2 Ester Reduction (LiAlH4, THF) Intermediate->Step2 Purify Workup & Purification Step2->Purify End Product: (2R)-1-Propanol, 2-(phenylmethoxy)- Purify->End Problem Problem Identified (e.g., Low Yield) CheckReagents Verify Reagent Purity & Stoichiometry Problem->CheckReagents CheckConditions Review Reaction Conditions (Temp, Solvent, Time) Problem->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, NMR) CheckReagents->AnalyzeByproducts CheckConditions->AnalyzeByproducts OptimizePurification Optimize Purification (Solvent, Column) AnalyzeByproducts->OptimizePurification Resolved Problem Resolved OptimizePurification->Resolved

Caption: Synthetic Workflow and Troubleshooting Flowchart.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
  • Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • Santa Cruz Biotechnology, Inc. (n.d.). (S)-2-(Benzyloxy)propan-1-ol.
  • Cardillo, G., et al. (1989). Enantioselective synthesis of 2-benzyloxy alcohols and 1,2-diols via alkylation of chiral glycolate imides.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Phenyl-1-propanol.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Kwong, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of 2-Phenyl-1-propanol.
  • Google Patents. (n.d.). CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.
  • Bocsci. (n.d.). (S)-2-(Benzyloxy)propan-1-ol CAS:33106-64-8.
  • BenchChem. (n.d.). Applications of 2-Phenyl-1-propanol in Organic Synthesis.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of (S)-2-(benzyloxy)propanal from (S)-ethyl lactate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Benzyloxy)butanal.
  • El-Sayed, E., et al. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Phenyl-2-propanol.

Sources

Troubleshooting

Technical Support Center: Improving the Enantiomeric Excess (ee) of (2R)-2-(Benzyloxy)-1-propanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on process chemistry bottlenecks where the enantiomeric excess (ee) of critical chiral building blocks degrades unexpectedl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on process chemistry bottlenecks where the enantiomeric excess (ee) of critical chiral building blocks degrades unexpectedly. (2R)-2-(benzyloxy)-1-propanol is a highly valuable intermediate used to introduce precise stereochemistry into active pharmaceutical ingredients (APIs) and fine chemicals[1].

Whether you are synthesizing this molecule from the chiral pool (e.g., ethyl lactate)[2] or resolving a racemic mixture, maintaining >99% ee requires strict control over reaction kinetics, thermodynamics, and analytical validation[3]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to resolve ee degradation.

System Overview & Critical ee Loss Junctions

The synthesis of (2R)-2-(benzyloxy)-1-propanol typically follows one of two pathways: chiral pool synthesis or enzymatic kinetic resolution. The diagram below maps the chiral pool workflow, highlighting the exact juncture where stereochemical integrity is most frequently compromised.

G Lactate Ethyl (R)-Lactate (Chiral Pool Starting Material) Benzylation Benzylation Step (High Risk of Racemization) Lactate->Benzylation MildPath Mild Conditions (Ag2O or Bn-TCA) Benzylation->MildPath Optimized HarshPath Harsh Base (NaH at RT) Benzylation->HarshPath Poor Choice EsterHigh Ethyl (2R)-2-(benzyloxy)propanoate (>99% ee) MildPath->EsterHigh EsterLow Ethyl 2-(benzyloxy)propanoate (Racemized) HarshPath->EsterLow Reduction Reduction (LiAlH4 or NaBH4) EsterHigh->Reduction Target (2R)-2-(benzyloxy)-1-propanol (Target: >99% ee) Reduction->Target

Fig 1: Chiral pool synthesis workflow for (2R)-2-(benzyloxy)-1-propanol highlighting ee preservation.

Troubleshooting Guide: Chiral Pool Synthesis

When synthesizing (2R)-2-(benzyloxy)-1-propanol from ethyl (R)-lactate, the stereocenter is already established. The goal is stereoretention .

FAQ: Why does my ee drop significantly during the benzylation of ethyl (R)-lactate?

The Causality: The C2


-proton of ethyl (R)-lactate is highly acidic due to the combined electron-withdrawing effects of the ester carbonyl and the adjacent hydroxyl oxygen. If you use a strong base like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) at room temperature to deprotonate the hydroxyl group, the base will concurrently abstract the 

-proton. This forms a planar enolate intermediate, completely destroying the stereocenter and leading to a racemic mixture before the benzyl ether can even form.
Data Presentation: Impact of Benzylation Conditions on ee

To prevent enolization, you must shift from harsh basic conditions to either mild basic or mild acidic conditions.

Benzylation ReagentsSolventTemp (°C)MechanismYield (%)Final ee (%)
NaH / Benzyl BromideTHF25Strong Base8265 (Failed)
NaH / Benzyl BromideTHF-20Strong Base (Cryogenic)7591
Ag

O / Benzyl Bromide
DCM25Mild Base / Halide Pull88>99 (Optimal)
Benzyl TrichloroacetimidateHexane25Mild Acidic (TfOH cat.)85>99 (Optimal)
Self-Validating Protocol: Stereoretentive Benzylation via Acidic Catalysis

To entirely bypass the risk of base-catalyzed enolization, use Benzyl Trichloroacetimidate (Bn-TCA).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of ethyl (R)-lactate and 1.2 eq of Benzyl Trichloroacetimidate in anhydrous cyclohexane (0.5 M) under an inert argon atmosphere.

  • Catalysis: Cool the reaction mixture to 0 °C. Dropwise, add 0.05 eq of Trifluoromethanesulfonic acid (TfOH).

  • Reaction: Stir the mixture at room temperature for 16 hours. Causality note: The acid protonates the imidate, making it a powerful electrophile that reacts directly with the neutral hydroxyl group, completely avoiding enolate formation.

  • Validation Checkpoint 1 (TLC & Optical Rotation): Filter off the precipitated trichloroacetamide byproduct. Take a 1 mL aliquot, concentrate it, and measure the optical rotation. It should strongly match the literature value for pure ethyl (2R)-2-(benzyloxy)propanoate. If the rotation is near zero, racemization occurred (likely due to wet solvent).

  • Reduction: Dissolve the purified ester in anhydrous THF at 0 °C. Slowly add 1.1 eq of LiAlH

    
    . Stir for 2 hours, then carefully quench with the Fieser method (x mL H
    
    
    
    O, x mL 15% NaOH, 3x mL H
    
    
    O).
  • Validation Checkpoint 2 (Chiral HPLC): Isolate the final (2R)-2-(benzyloxy)-1-propanol and proceed immediately to analytical verification.

Troubleshooting Guide: Enzymatic Kinetic Resolution

If you are starting from racemic 2-(benzyloxy)-1-propanol, enzymatic kinetic resolution using Lipase is the industry standard.

FAQ: My enzymatic resolution stalls at 40-50% conversion, and the ee of the remaining alcohol is only 85%. How do I push it to >99% ee?

The Causality: Lipase-catalyzed transesterification is inherently reversible. If you use a standard ester (like ethyl acetate) as your acyl donor, the reaction eventually reaches a thermodynamic equilibrium. The reverse reaction (hydrolysis/alcoholysis of your newly formed chiral acetate) begins to occur, stalling the forward progress and ruining the Enantiomeric Ratio (E-value). Furthermore, ambient moisture acts as a competing nucleophile, causing premature hydrolysis.

The Solution:

  • Irreversible Acyl Donors: Switch to Vinyl Acetate . When the enzyme transfers the acetate group to the alcohol, the leaving group is vinyl alcohol, which instantly tautomerizes into acetaldehyde. Because acetaldehyde cannot act as an acyl acceptor, the reverse reaction is chemically impossible.

  • Water Activity Control: Add activated 4Å molecular sieves to the reaction matrix to sequester ambient water.

Self-Validating Protocol: Irreversible Kinetic Resolution
  • Setup: Dissolve racemic 2-(benzyloxy)-1-propanol (1.0 eq) in anhydrous Methyl tert-butyl ether (MTBE) to a concentration of 0.2 M.

  • Reagents: Add 3.0 eq of Vinyl Acetate and 100 mg/mmol of Novozym 435 (immobilized Candida antarctica Lipase B, CALB). Add 50 mg/mmol of freshly activated 4Å molecular sieves.

  • Incubation: Shake the reaction at 30 °C at 200 RPM. Causality note: CALB preferentially acylates the (2S)-enantiomer. The (2R)-enantiomer is left unreacted as the free alcohol.

  • Validation Checkpoint (Reaction Monitoring): Sample the reaction at 12, 24, and 36 hours. Analyze via GC or HPLC to determine the conversion ratio. Stop the reaction exactly when conversion reaches 51-52% to ensure the remaining unreacted alcohol is highly enriched in the (2R)-enantiomer.

  • Separation: Filter off the immobilized enzyme and sieves. Separate the (2S)-acetate from the desired (2R)-alcohol using standard silica gel chromatography (the ester will elute significantly faster than the alcohol).

Analytical Troubleshooting: Verifying the ee

You cannot optimize what you cannot accurately measure. Relying solely on optical rotation is insufficient for modern pharmaceutical standards, which often demand >99% ee[3].

FAQ: What are the validated chromatographic conditions for resolving the enantiomers of 2-(benzyloxy)-1-propanol?

The Solution: Normal-phase chiral High-Performance Liquid Chromatography (HPLC) using an amylose-based chiral stationary phase is required.

Validated HPLC Parameters[4]:

  • Column: DAICEL CHIRALCEL AD-H (or OD-H)

  • Oven Temperature: 30 °C

  • Mobile Phase (Eluent): Hexane : Isopropanol = 98 : 2 (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or 254 nm (targeting the benzyl ring).

  • Validation Checkpoint: Always inject a racemic standard first. Ensure baseline resolution (Rs > 1.5) between the (2R) and (2S) peaks before injecting your enriched sample. If the peaks co-elute, decrease the isopropanol concentration to 1% to increase retention time and phase interaction.

References

  • PROCESS FOR PREPARATION OF OPTICALLY ACTIVE PROPOXYANILINE DERIVATIVES European P
  • (S)-2-(Benzyloxy)
  • NOVEL RUTHENIUM CARBONYL COMPLEX HAVING A TRIDENTATE LIGAND AND MANUFACTURING METHOD AND USAGE THEREFOR European P
  • (S)-(+)-(2)-Benzyloxy-<1,1-2H2>propanol Synthesis Molaid

Sources

Optimization

column chromatography optimization for purifying (2R)-2-(benzyloxy)-1-propanol

Welcome to the Chromatography Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and field-proven insights for the normal-phase purification of (2R)-2-(benzyloxy)-1-propanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and field-proven insights for the normal-phase purification of (2R)-2-(benzyloxy)-1-propanol . Designed for synthetic chemists and drug development professionals, this document bridges the gap between theoretical chromatography and benchtop execution.

Physicochemical Profiling & Chromatographic Rationale

Before packing a column, it is critical to understand the molecular forces at play. (2R)-2-(benzyloxy)-1-propanol possesses a dual-character structure that dictates its behavior on silica gel:

  • Primary Hydroxyl Group (-OH): Acts as a strong hydrogen-bond donor and acceptor, heavily anchoring the molecule to the free silanol groups on the stationary phase.

  • Benzyl Ether Group (-OBn): Imparts lipophilicity, counteracting the hydroxyl's polarity, and provides a strong UV chromophore (absorbing at ~254 nm)[1].

The purification strategy relies on balancing the eluent's polarity to disrupt the hydrogen bonding of the hydroxyl group just enough to mobilize the compound, while leaving highly polar impurities (like unreacted diols) tightly bound to the baseline.

Quick Reference Data
Property / ParameterValue / DescriptionChromatographic Implication
Molecular Weight 166.22 g/mol Elutes as a distinct mid-weight band; minimal volatility loss during concentration[1].
Boiling Point 134-136 °CSafe to concentrate fractions via rotary evaporation at 40 °C without product loss[1].
TLC R_f (Hexanes:EtOAc 3:1) ~0.35Ideal retention factor for gradient column chromatography.
UV Activity Active (254 nm)Easily trackable on standard F254 silica TLC plates due to the benzyl ring[1].
Stain Reactivity Positive (KMnO4, PMA)Oxidative stains are required to visualize non-UV active polar impurities.

Diagnostic Workflow

The following decision tree outlines the standard validation and elution logic for isolating the target compound from a crude reaction mixture.

ChromatographyWorkflow Crude Crude Reaction Mixture (2R)-2-(benzyloxy)-1-propanol TLC TLC Analysis (Hexanes:EtOAc 3:1) UV (254nm) & KMnO4 Stain Crude->TLC Imp1 High Rf (>0.7) Non-polar Impurities (e.g., Benzyl Bromide) TLC->Imp1 Identify Target Mid Rf (~0.35) Target Alcohol TLC->Target Identify Imp2 Low Rf (<0.1) Polar Impurities (e.g., Unreacted Diol) TLC->Imp2 Identify ColPrep Column Packing Silica Gel 60 (40-63 µm) Target->ColPrep Proceed to Purify Elution1 Isocratic Wash (Hexanes:EtOAc 5:1) Elute Non-polars ColPrep->Elution1 Elution2 Gradient Elution (Hexanes:EtOAc 3:1) Elute Target Compound Elution1->Elution2 Verification Chiral HPLC Verification (e.g., CHIRALCEL OD-H) Elution2->Verification Pool pure fractions

Caption: Chromatographic workflow for isolating (2R)-2-(benzyloxy)-1-propanol via TLC and gradient.

Validated Standard Operating Procedure (SOP)

This protocol is a self-validating system. By confirming the presence and separation of spots via orthogonal detection methods (UV and chemical staining) prior to running the column, you ensure the integrity of the downstream purification.

Step 1: Crude Mixture Preparation & Dry Loading

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add Silica Gel 60 (40-63 µm) at a 1:3 ratio (crude mass to silica mass).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the "band broadening" that occurs when a viscous, oily crude is loaded neatly. It ensures the sample enters the mobile phase as a perfectly flat, uniform band, yielding a sharp elution profile.

Step 2: Column Packing & Equilibration

  • Select a column diameter that allows for a 1:30 to 1:50 crude-to-silica mass ratio.

  • Slurry-pack the column using Hexanes:Ethyl Acetate (5:1, v/v).

  • Carefully add the dry-loaded silica to the top of the column and cap with a 1 cm layer of clean sea sand to protect the stationary phase from solvent disruption.

Step 3: Gradient Elution

  • Isocratic Wash: Elute with 2 column volumes (CV) of Hexanes:EtOAc (5:1). This flushes out non-polar impurities such as unreacted benzyl bromide or over-benzylated byproducts (1,2-bis(benzyloxy)propane).

  • Target Elution: Transition the gradient to Hexanes:EtOAc (3:1). Collect fractions of appropriate volume (e.g., 20 mL for a 50 g silica column).

  • Monitoring: Spot fractions on a TLC plate. Check first under a 254 nm UV lamp to locate the benzyl-containing target. Subsequently, dip the plate in Potassium Permanganate (KMnO4) stain and heat gently.

    • Causality: The target will appear as a bright yellow spot on a purple background, confirming the exact overlap of the UV-active aromatic ring and the oxidizable primary alcohol.

Step 4: Fraction Pooling & Verification

  • Pool fractions containing only the pure target compound (R_f ~0.35).

  • Concentrate under reduced pressure.

  • Verify optical purity (>99% ee) using chiral HPLC (e.g., DAICEL CHIRALCEL OD-H or AD-H columns)[2].

Troubleshooting & FAQs

Q: My target compound is co-eluting with benzyl alcohol. How do I separate them? A: Benzyl alcohol is a common byproduct formed by the hydrolysis of benzyl halides. Because it shares a nearly identical polarity profile (an aromatic ring + a primary alcohol) with (2R)-2-(benzyloxy)-1-propanol, they often co-elute in standard Hexane/EtOAc systems.

  • Solution: Switch your solvent system to Toluene:Ethyl Acetate (e.g., 8:1) . Toluene introduces

    
     stacking interactions with both the silica gel and the aromatic rings of the analytes. This subtly alters their retention factors and often provides the necessary selectivity to resolve closely eluting benzylic alcohols.
    

Q: I can't see the unreacted starting material ((2R)-1,2-propanediol) on my UV TLC plate. Did it elute? A: (2R)-1,2-propanediol completely lacks a conjugated


-system, making it invisible under 254 nm UV light. If you rely solely on UV detection, you risk pooling late fractions contaminated with the diol.
  • Solution: You must use a general oxidative stain. Potassium Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) followed by heat will reveal the diol as a highly polar spot (R_f < 0.1 in 3:1 Hex/EtOAc) stuck near the baseline.

Q: My isolated (2R)-2-(benzyloxy)-1-propanol has a lower enantiomeric excess (ee) than expected. Did the chromatography cause racemization? A: Normal-phase silica gel is mildly acidic, but it does not possess the thermodynamic driving force to racemize a stable secondary ether-alcohol under standard ambient conditions. The loss of chirality almost certainly occurred upstream.

  • Solution: Investigate your synthetic route. If strong bases and heat were used during the benzylation step, an alkoxide-driven elimination/re-addition mechanism may have compromised the stereocenter. Always verify the ee of your starting (2R)-1,2-propanediol and utilize chiral HPLC to validate the final product[2].

Q: The product is streaking down the column, leading to excessively broad fractions and poor recovery. What is happening? A: Streaking of aliphatic alcohols on silica is caused by strong, non-linear hydrogen bonding with the most acidic, active silanol sites on the silica surface.

  • Solution: First, ensure you have not overloaded the column (maintain the 1:30 minimum ratio). If loading is correct and streaking persists, add 1% Triethylamine (TEA) to your eluent. The basic TEA will competitively bind to and deactivate the hyper-acidic silanol sites, sharpening the elution band of your alcohol.

References
  • Title: NOVEL RUTHENIUM CARBONYL COMPLEX HAVING A TRIDENTATE LIGAND AND MANUFACTURING METHOD AND USAGE THEREFOR, Source: European Patent Office, URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization of (2R)-1-(Phenylmethoxy)-2-propanol

Welcome to the technical support center for (2R)-1-(phenylmethoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the racemiza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2R)-1-(phenylmethoxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the racemization of this chiral alcohol. Maintaining the stereochemical integrity of (2R)-1-(phenylmethoxy)-2-propanol is critical for its use in asymmetric synthesis and pharmaceutical applications. This resource provides in-depth troubleshooting advice and preventative measures to ensure the enantiopurity of your material.

Fundamental Principles: Understanding Racemization

Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate).[1][2][3] For (2R)-1-(phenylmethoxy)-2-propanol, this means the conversion of the (2R)-enantiomer to a 1:1 mixture of (2R)- and (2S)-enantiomers. This loss of stereochemical purity can have significant consequences in drug development, as different enantiomers of a chiral molecule often exhibit different pharmacological activities.[4]

The key to preventing unwanted racemization lies in understanding its mechanisms. For secondary alcohols like (2R)-1-(phenylmethoxy)-2-propanol, racemization can be promoted by several factors, including:

  • Acidic Conditions: Brønsted or Lewis acids can catalyze the cleavage of the C-O bond, leading to the formation of a planar, achiral carbocation intermediate.[5][6][7] Recombination with the leaving group or reaction with a nucleophile can then occur from either face of the carbocation, resulting in a racemic mixture.

  • Basic Conditions: While generally more stable under basic conditions, strong bases can potentially induce racemization through mechanisms like deprotonation-reprotonation at the chiral center, especially if there are adjacent activating groups.[8]

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, even in the absence of strong acids or bases.[9]

  • Presence of Metal Catalysts: Certain transition metal complexes, particularly those of ruthenium, can efficiently catalyze the racemization of chiral alcohols.[10][11][12][13]

The presence of the phenylmethoxy (benzyloxy) group also warrants consideration. While benzyl ethers are common protecting groups for alcohols due to their general stability, they can be cleaved under certain conditions, which may indirectly contribute to racemization.[14][15][16][17]

Troubleshooting Common Issues: A Q&A Approach

This section addresses specific issues you may encounter during your experiments with (2R)-1-(phenylmethoxy)-2-propanol.

Q1: I've observed a decrease in the enantiomeric excess (ee) of my (2R)-1-(phenylmethoxy)-2-propanol sample after purification by column chromatography on silica gel. What could be the cause?

A1: The most likely culprit is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the surface of silica can act as a Brønsted acid, promoting the formation of a carbocation intermediate at the chiral center of your alcohol, leading to racemization.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before use, wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), followed by flushing with the pure eluent to remove the excess base. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for your purification.

  • Minimize Contact Time: Elute your compound as quickly as possible from the column to reduce its exposure to the stationary phase.

Q2: My reaction is performed under neutral conditions, but I'm still seeing significant racemization. What other factors should I consider?

A2: Even in the absence of added acids or bases, several factors can contribute to racemization:

  • Trace Impurities: Acidic or basic impurities in your reagents or solvents can be sufficient to catalyze racemization. Ensure all your materials are of high purity.

  • Elevated Temperatures: As mentioned, high reaction or work-up temperatures can promote racemization.[9] Whenever possible, conduct your reactions and subsequent processing steps at lower temperatures.

  • Metal Contamination: Trace amounts of metal catalysts from previous reaction steps can persist and cause racemization.[18] Consider performing an appropriate work-up to remove any residual metals.

Q3: I suspect my sample has racemized during storage. What are the optimal storage conditions for (2R)-1-(phenylmethoxy)-2-propanol?

A3: Proper storage is crucial for maintaining the enantiomeric integrity of your compound.

Recommended Storage Protocol:

  • Temperature: Store at low temperatures, preferably at or below 4°C.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation, which can sometimes lead to degradation pathways that affect stereochemistry.[19]

  • Container: Use a clean, dry, and inert container, such as an amber glass vial with a Teflon-lined cap.

  • Solvent: If stored in solution, use a high-purity, aprotic, and non-acidic solvent.

Q4: How can I accurately determine the enantiomeric excess of my (2R)-1-(phenylmethoxy)-2-propanol?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral alcohols.[20][21][22]

Protocol for Assessing Enantiomeric Purity by Chiral HPLC:

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of chiral alcohols. Polysaccharide-based CSPs are often a good starting point.[20]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for your specific column and compound.

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

Alternatively, Gas Chromatography (GC) with a chiral stationary phase can also be used if the compound is sufficiently volatile and thermally stable.[23]

Preventative Measures: Best Practices for Maintaining Stereochemical Integrity

Proactive measures are always preferable to troubleshooting. The following table summarizes key parameters to control during your experiments.

ParameterRecommendationRationale
pH Maintain neutral or slightly basic conditions (pH 7-9).Avoids acid-catalyzed racemization through carbocation formation.[5][6][7]
Temperature Keep temperatures as low as reasonably possible for all steps.Minimizes the thermal energy available to overcome the activation barrier for racemization.[9]
Solvents Use high-purity, aprotic, and non-acidic solvents.Prevents the introduction of catalytic acidic or basic impurities.
Reagents Ensure all reagents are free from acidic or basic residues.Impurities can act as unintended catalysts for racemization.
Purification Use neutralized silica gel or an alternative neutral stationary phase.Prevents on-column racemization.
Storage Store at low temperatures under an inert atmosphere.Preserves the long-term stereochemical stability of the compound.

Visualizing the Problem: Racemization and Troubleshooting Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of acid-catalyzed racemization and a general troubleshooting workflow.

racemization_mechanism (2R)-Alcohol (2R)-Alcohol Carbocation Carbocation (2R)-Alcohol->Carbocation H+ (Acid Catalyst) Carbocation->(2R)-Alcohol Nucleophilic Attack (2S)-Alcohol (2S)-Alcohol Carbocation->(2S)-Alcohol Nucleophilic Attack

Caption: Acid-catalyzed racemization of a chiral alcohol.

troubleshooting_workflow start Racemization Observed check_purification Review Purification Method? start->check_purification check_reaction_conditions Review Reaction Conditions? check_purification->check_reaction_conditions No acidic_silica Acidic Silica Gel? check_purification->acidic_silica Yes check_storage Review Storage Conditions? check_reaction_conditions->check_storage No high_temp High Temperature? check_reaction_conditions->high_temp Yes improper_storage Improper Storage? check_storage->improper_storage Yes end Problem Resolved check_storage->end No acidic_silica->check_reaction_conditions No neutralize_silica Neutralize Silica or Use Alternative Phase acidic_silica->neutralize_silica Yes neutralize_silica->end lower_temp Lower Reaction/Work-up Temperature high_temp->lower_temp Yes acid_base Acidic/Basic Reagents? high_temp->acid_base No lower_temp->end acid_base->check_storage No purify_reagents Purify Reagents/Solvents acid_base->purify_reagents Yes purify_reagents->end optimize_storage Optimize Storage Conditions (Low Temp, Inert Atm.) improper_storage->optimize_storage Yes optimize_storage->end

Caption: Troubleshooting workflow for racemization.

By carefully considering the potential causes of racemization and implementing the preventative measures and troubleshooting steps outlined in this guide, you can ensure the stereochemical integrity of your (2R)-1-(phenylmethoxy)-2-propanol, leading to more reliable and reproducible experimental outcomes.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Arylboronic acid-catalyzed racemization of secondary and tertiary alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Racemization of alcohols catalyzed by [RuCl(CO)2(eta(5)-pentaphenylcyclopentadienyl)]--mechanistic insights from theoretical modeling. PubMed. Available at: [Link]

  • CO Dissociation Mechanism in Racemization of Alcohols by a Cyclopentadienyl Ruthenium Dicarbonyl Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Determination of enantiomeric excess. University of Bristol. Available at: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. PubMed. Available at: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]

  • Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. ResearchGate. Available at: [Link]

  • Racemization Overview, Mechanism & Examples. Study.com. Available at: [Link]

  • Acid Zeolites as Alcohol Racemization Catalysts: Screening and Application in Biphasic Dynamic Kinetic Resolution. Scilit. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. Available at: [Link]

  • Benzyl ethers make excellent protecting groups according to the g... Pearson+. Available at: [Link]

  • Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl. PubMed. Available at: [Link]

  • Racemization, Enantiomerization and Diastereomerization. Royal Society of Chemistry. Available at: [Link]

  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem.
  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. Request PDF. Available at: [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • Alcohol Protecting Groups. University of Calgary. Available at: [Link]

  • Application Notes and Protocols for the Synthesis and Purification of 2-Phenyl-2-propanol. Benchchem.
  • Effects of Temperature on Retention of Chiral Compounds on a Ristocetin A Chiral Stationary Phase. PubMed. Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen. Available at: [Link]

  • What's a Racemic Mixture? Master Organic Chemistry. Available at: [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]

  • RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1. Google Patents.
  • Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. MDPI. Available at: [Link]

  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. Available at: [Link]

  • Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]

  • An In-depth Technical Guide to the Synthesis of 1-(2-Methoxypropoxy)-2-propanol from Propylene Oxide. Benchchem.
  • Preparation of 1-methoxy-2-propanol. Google Patents.
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]

  • Enabling enantiopurity: Combining racemization and dual drug co-crystal resolution. DIAL.pr@UCLouvain. Available at: [Link]

  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. Available at: [Link]

Sources

Optimization

deconvolution of overlapping peaks in the chromatogram of (2R)-2-(benzyloxy)-1-propanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific chromatographic challenges associated with (2R)-2-(benzyloxy)-1-propanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific chromatographic challenges associated with (2R)-2-(benzyloxy)-1-propanol . This chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients such as kinase inhibitors[1], presents unique separation challenges due to its structural polarity and stereochemistry.

When physical baseline resolution fails, we must rely on advanced mathematical deconvolution and orthogonal detection strategies. This guide will walk you through the causality of these overlapping events and provide self-validating protocols to ensure absolute quantitative integrity in your assays.

Part 1: Diagnostic Workflow for Peak Deconvolution

Before altering your mobile phase or investing in new columns, it is critical to diagnose the nature of the co-elution. The following decision matrix outlines the logical progression from initial detection to quantitative extraction.

PeakDeconvolution Start Co-elution Detected: (2R)-2-(benzyloxy)-1-propanol Assess Assess Spectral Data (PDA / MS) Start->Assess IsChiral Is Overlap Enantiomeric (2R vs 2S)? Assess->IsChiral DualDetect Dual Detection (UV+CD) or Chiral Stationary Phase IsChiral->DualDetect Yes MathDeconv Mathematical Deconvolution (Impurity Overlap) IsChiral->MathDeconv No Validate Self-Validation: Residual Error < 2% DualDetect->Validate SymCheck Peak Symmetry Check MathDeconv->SymCheck MCR MCR-ALS (Spectral Matrix) SymCheck->MCR Symmetric / Full Spectra EMG Bi-Gaussian / EMG Fitting SymCheck->EMG Asymmetric / Tailing MCR->Validate EMG->Validate

Decision matrix for resolving overlapping peaks in (2R)-2-(benzyloxy)-1-propanol chromatograms.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does (2R)-2-(benzyloxy)-1-propanol frequently exhibit peak tailing, leading to overlap with structurally similar impurities? A1: The causality lies in the molecule's functional groups. (2R)-2-(benzyloxy)-1-propanol contains a free primary hydroxyl group (-OH). In reversed-phase HPLC, this hydroxyl group acts as a strong hydrogen bond donor and acceptor, interacting heavily with residual, unendcapped silanol groups on silica-based stationary phases. This secondary interaction creates a non-linear adsorption isotherm, manifesting as an asymmetrical, tailing peak. When an impurity elutes closely, this tailing causes partial co-elution. Standard Gaussian integration algorithms fail here, necessitating the use of asymmetric mathematical models like the Exponentially Modified Gaussian (EMG) or Bi-Gaussian functions to accurately extract the area[2][3].

Q2: How does MCR-ALS resolve peaks that are 100% co-eluted? A2: Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) bypasses the limitation of the time domain (retention time). Instead of relying on physical separation, it leverages the full spectral data matrix (e.g., UV-Vis spectra from a Photodiode Array detector) collected across the peak. By analyzing the variance in spectral absorbance at different wavelengths over time, the algorithm mathematically unmixes the pure component spectra and their respective concentration profiles. This allows for precise quantification even when compounds perfectly co-elute, provided their UV spectra are distinct[4].

Q3: Can we deconvolute the (2R) and (2S) enantiomers if we do not have a chiral column available? A3: Yes, through simultaneous dual detection. Enantiomers possess identical UV spectra but opposite chiroptical properties. By coupling a standard UV detector with a Circular Dichroism (CD) detector, you obtain a unique signal ratio for each enantiomer. Calculating the ratio of the CD signal to the UV signal across the overlapping peak allows the composite signal to be mathematically deconvoluted into the individual (2R) and (2S) elution profiles, entirely independent of a priori peak shape assumptions[5].

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Software-Based Deconvolution of Asymmetric Impurity Overlap

Use this protocol when (2R)-2-(benzyloxy)-1-propanol co-elutes with an achiral impurity (e.g., unreacted benzyl alcohol) and peak tailing is present.

  • Optimize Data Acquisition: Ensure your detector sampling rate is set high enough to capture at least 20–25 data points across the full width at half maximum (FWHM) of the composite peak[6]. High data density is a strict prerequisite for the algorithm to accurately model the inflection points of the overlapping curves.

  • Baseline Subtraction: Apply a linear or polynomial baseline correction to the region strictly bracketing the composite peak. This removes mobile phase drift, which can artificially inflate the area of the broader underlying peak.

  • Parameter Initialization: Input initial estimates into your curve-fitting software for a Bi-Gaussian mixture model . You must provide the approximate retention time (peak apex), peak height, and distinct standard deviations for the leading and trailing edges to account for the hydroxyl-induced tailing[3][7].

  • Iterative Fitting: Execute the least-squares minimization algorithm. The software will iteratively adjust the parameters of the Bi-Gaussian curves until the sum of the modeled curves matches the raw composite data.

  • Self-Validation (Residual Analysis): A protocol must prove its own success. Subtract the fitted composite curve from the raw experimental data to generate a residual plot. The deconvolution is validated only if the residual error is randomly distributed (resembling white noise) and the Root Mean Square Error (RMSE) is <2% of the maximum peak height. If systematic waves appear in the residuals, the model has failed, and a third hidden peak may be present.

Protocol B: Physical Resolution via Chiral HPLC Optimization

Use this protocol when the overlap is strictly enantiomeric ((2R) vs (2S)) and mathematical deconvolution via dual-detection is unavailable.

  • Stationary Phase Selection: Select a coated or immobilized polysaccharide chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The chiral recognition mechanism relies on the benzyl ether aromatic ring fitting into the chiral cavity, while the primary hydroxyl group hydrogen-bonds with the carbamate linkages.

  • Mobile Phase Causality: Utilize a normal-phase system (e.g., Hexane / Isopropanol). Why? Non-polar solvents like Hexane force the polar hydroxyl group of 2-(benzyloxy)-1-propanol to interact exclusively with the chiral selector rather than the bulk solvent, maximizing stereoselective recognition.

  • Self-Validation (System Suitability): Calculate the chromatographic resolution (

    
    ). The method is validated for quantitation only when 
    
    
    
    (baseline resolution). If
    
    
    , decrease the column temperature by 5°C to lower the kinetic energy of the system, thereby increasing the residence time and interaction strength within the chiral cavities.

Part 4: Quantitative Comparison of Deconvolution Models

To select the correct mathematical approach for your specific overlapping scenario, refer to the performance parameters summarized below:

Deconvolution AlgorithmPeak Shape AssumptionData RequirementPrimary Application / Best Use CaseComputational Load
Gaussian Curve Fitting Perfectly SymmetricalSingle-channel (UV/FID)Baseline-resolved or minor overlaps with high column efficiency.Low
Iterative Bi-Gaussian / EMG Asymmetrical (Tailing/Fronting)Single-channel (UV/MS)Tailing peaks caused by secondary silanol interactions[2][3].Medium
MCR-ALS Shape-IndependentMulti-dimensional (PDA/MS)Severe or 100% co-elution of compounds with differing spectral signatures[4].High
Dual Chiroptical (UV+CD) Shape-IndependentDual-channel (UV + CD)Enantiomeric co-elution where compounds have identical UV spectra[5].Medium

Part 5: References

  • Deconvolution of Composite Chromatographic Peaks by Simultaneous Dual Detections Source: Oxford Academic (oup.com) URL:[Link]

  • Advanced Peak Processing to Reduce Efforts in Method Optimization | LCGC International Source: Chromatography Online URL:[Link]

  • Progress in Peak Processing | LCGC International Source: Chromatography Online URL:[Link]

  • Quantification and deconvolution of asymmetric LC-MS peaks using the bi-Gaussian mixture model and statistical model selection Source: National Institutes of Health (nih.gov) URL:[Link]

  • A Model for the Description, Simulation, and Deconvolution of Skewed Chromatographic Peaks | Analytical Chemistry Source: American Chemical Society (acs.org) URL:[Link]

  • Chromatographic Deconvolution - SpectralWorks Source: SpectralWorks URL: [Link]

  • Kinase inhibitors - European Patent Office - EP 2223925 A1 Source: Google Patents (googleapis.com) URL:

Sources

Reference Data & Comparative Studies

Validation

Confirming the Absolute Configuration of 1-Propanol, 2-(phenylmethoxy)-, (2R)-: A Comparative Analytical Guide

As a chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), 1-Propanol, 2-(phenylmethoxy)-, (2R)- (commonly known as (2R)-2-(benzyloxy)propan-1-ol) presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), 1-Propanol, 2-(phenylmethoxy)-, (2R)- (commonly known as (2R)-2-(benzyloxy)propan-1-ol) presents unique analytical challenges. Because it is a liquid at room temperature and its stereocenter is located at the C2 position (adjacent to a primary alcohol), standard configuration assignment techniques often require strategic modifications.

As a Senior Application Scientist, I have structured this guide to objectively compare four orthogonal analytical modalities. This document details the causality behind each experimental choice, providing self-validating protocols to ensure absolute scientific integrity during chiral analysis.

Comparison of Analytical Modalities

To select the optimal technique for your workflow, consider the physical state of the analyte, the availability of reference standards, and the required turnaround time.

Analytical ModalityUnderlying PrincipleDestructive?Sample RequirementTurnaround TimeBest Application Use-Case
Vibrational Circular Dichroism (VCD) Differential IR absorption vs. DFT calculationNo10–20 mg (Liquid/Solution)1–2 DaysDe novo assignment of liquid chiral compounds without derivatization.
Modified Mosher’s Method (NMR) Anisotropic shielding effects in diastereomeric estersYes (Derivatized)5–10 mg2–3 DaysDe novo assignment when computational modeling (DFT) is unavailable.
X-Ray Crystallography Anomalous dispersion (Flack Parameter)Yes (Derivatized)>20 mg (Single Crystal)1–2 WeeksAbsolute structural proof required for regulatory (IND/NDA) submissions.
Chiral HPLC Diastereomeric interactions with chiral stationary phaseNo<1 mgHoursRoutine enantiomeric excess (ee%) monitoring against a known standard.

Vibrational Circular Dichroism (VCD)

The Causality of the Method

Because (2R)-2-(benzyloxy)propan-1-ol is an oil, traditional X-ray crystallography is impossible without chemical derivatization. bypasses this limitation by measuring the differential absorption of left and right circularly polarized infrared light directly in solution. The experimental spectrum is a self-validating system when overlaid with a Density Functional Theory (DFT) calculated spectrum: a positive correlation confirms the configuration, while an inverted spectrum proves the opposite enantiomer.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 200 µL of deuterated chloroform (

    
    ).
    
  • Spectral Acquisition: Inject the solution into a

    
     liquid cell (100 µm path length). Acquire both IR and VCD spectra using an FT-VCD spectrometer (typically 4–8 hours of accumulation to ensure a high signal-to-noise ratio).
    
  • Computational Modeling: Perform a conformational search of the (2R) enantiomer using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • Validation: Overlay the Boltzmann-weighted calculated VCD spectrum with the experimental data. Agreement in the signs of the major vibrational bands (e.g., C-O stretching, C-H bending) confirms the (2R) absolute configuration.

VCD_Workflow A Liquid Sample (2R)-2-(Benzyloxy)propan-1-ol B IR & VCD Spectral Acquisition (CDCl3) A->B E Spectral Overlay & Comparison B->E C Conformational Search & DFT Calculations D Simulated (R) & (S) VCD Spectra C->D D->E F Absolute Configuration Confirmed E->F

Figure 1: Workflow for determining absolute configuration via Vibrational Circular Dichroism (VCD).

Modified Mosher’s Method (NMR)

The Causality of the Method

The standard Mosher’s method is highly reliable for secondary alcohols but struggles with primary alcohols because the chiral center is one bond further away, leading to conformational averaging that dilutes the anisotropic shielding effect. However, a [1] overcomes this by specifically analyzing the chemical shift differences (


) of the geminal protons at the C1 methylene and the protons of the C3 methyl group.
Step-by-Step Protocol
  • Derivatization: Divide the primary alcohol into two 3 mg aliquots. React the first aliquot with (R)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride) and the second with (S)-MTPA-Cl in a mixture of pyridine and

    
    .
    Note: Due to Cahn-Ingold-Prelog priority rules, reacting with (R)-MTPA-Cl yields the (S)-MTPA ester, and vice versa.
    
  • Purification: Quench the reactions with water, extract with ether, and pass through a silica micro-column to remove residual MTPA acid.

  • NMR Acquisition: Acquire high-resolution

    
     NMR spectra (≥600 MHz) for both esters in 
    
    
    
    .
  • Data Analysis: Calculate the

    
     values for the C1 and C3 protons. Map these values onto the spatial correlation model to deduce the absolute configuration at C2.
    

Moshers_Logic A Primary Alcohol (Stereocenter at C2) B Derivatization with (R)-MTPA-Cl A->B C Derivatization with (S)-MTPA-Cl A->C D (S)-MTPA Ester 1H NMR B->D E (R)-MTPA Ester 1H NMR C->E F Calculate Δδ (δS - δR) for C1 & C3 Protons D->F E->F G Apply Spatial Correlation Model Assign Configuration F->G

Figure 2: Modified Mosher's method logic for primary alcohols with a C2 stereocenter.

X-Ray Crystallography via Heavy-Atom Derivatization

The Causality of the Method

While X-ray crystallography is the gold standard for absolute structural proof, light-atom molecules (containing only C, H, O) yield weak anomalous dispersion signals, making absolute configuration assignment ambiguous. Furthermore, (2R)-2-(benzyloxy)propan-1-ol is a liquid. By derivatizing the primary alcohol with a heavy-atom reagent (e.g., 4-bromobenzoyl chloride), we achieve two goals simultaneously: we induce crystallinity and introduce a heavy atom (Bromine) to enable the precise calculation of the .

Step-by-Step Protocol
  • Esterification: React the alcohol with 4-bromobenzoyl chloride in the presence of triethylamine and a catalytic amount of DMAP in dichloromethane.

  • Crystallization: Purify the resulting 4-bromobenzoate ester via flash chromatography. Dissolve in a minimal amount of hexane/ethyl acetate and allow for slow solvent evaporation to grow single, diffraction-quality crystals.

  • Diffraction & Refinement: Mount the crystal on a diffractometer utilizing Cu-Kα radiation (which provides a stronger anomalous scattering signal for Bromine than Mo-Kα). Solve the structure and refine the Flack parameter. A Flack parameter of

    
     confirms the assigned (2R) absolute configuration, whereas a value of 
    
    
    
    indicates the inverted enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

The Causality of the Method

Chiral HPLC cannot determine absolute configuration de novo. However, once the absolute configuration is established (or if a validated reference standard is available), it is the most efficient, self-validating method for determining enantiomeric excess (ee%). The enantiomers are separated based on transient diastereomeric interactions with an amylose-based chiral stationary phase.

Step-by-Step Protocol

The following parameters are based on[2]:

  • Column Selection: Equip the HPLC with a DAICEL CHIRALCEL OD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic eluent of Hexane : Isopropanol = 95 : 5 (v/v).

  • Operational Parameters: Set the column oven to 40 °C and establish a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluate via UV detection at 210 nm or 254 nm (targeting the chromophoric benzyl group).

  • Validation: Co-inject the sample with a known (2R) reference standard. An enhancement of the corresponding peak confirms the identity, while the integration of the minor (2S) peak allows for precise ee% calculation.

References

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. URL:[Link]

  • Kusumi, T., et al. (2003). Application of Modified Mosher's Method for Primary Alcohols With a Methyl Group at C2 Position. Chemical and Pharmaceutical Bulletin. URL:[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. URL:[Link]

  • Kuriyama, W., et al. (2010).NOVEL RUTHENIUM CARBONYL COMPLEX HAVING A TRIDENTATE LIGAND AND MANUFACTURING METHOD AND USAGE THEREFOR. European Patent Office (EPO) / Google Patents.

Sources

Comparative

Benchmarking (2R)-2-(Benzyloxy)-1-propanol: A High-Fidelity Chiral Building Block in Asymmetric Synthesis

As a Senior Application Scientist in early-stage drug discovery and complex natural product synthesis, I frequently evaluate the trade-offs between utilizing chiral pool building blocks versus chiral auxiliaries or asymm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and complex natural product synthesis, I frequently evaluate the trade-offs between utilizing chiral pool building blocks versus chiral auxiliaries or asymmetric catalysis. When targeting molecules containing an


-methyl-

-hydroxy motif—a stereochemical triad ubiquitous in macrolide antibiotics and polyketides—the choice of starting material dictates the scalability, atom economy, and overall step count of the synthetic route.

This guide benchmarks the performance of (2R)-2-(benzyloxy)-1-propanol (CAS: 87037-69-2)[1] against industry-standard alternatives, providing mechanistic rationale, comparative data, and self-validating experimental protocols.

Mechanistic & Structural Rationale: The Chiral Pool Advantage

(2R)-2-(Benzyloxy)-1-propanol is a C3 chiral building block inherently possessing a 100% enantiomeric excess (ee)[1]. Its structural design offers two distinct mechanistic advantages over unprotected diols or alternative protecting groups:

  • Suppression of Racemization: To extend the carbon chain, the primary alcohol must be oxidized to (2R)-2-(benzyloxy)propanal.

    
    -Chiral aldehydes are notoriously prone to racemization via enolization. The bulky benzyl ether provides significant steric shielding around the 
    
    
    
    -proton, raising the activation energy required for base-catalyzed enolization compared to less sterically demanding groups (like acetates)[2].
  • Stereocontrol in Nucleophilic Additions: When the resulting aldehyde is subjected to nucleophilic addition (e.g., Reformatsky or Grignard reactions), the benzyloxy group effectively dictates facial selectivity. Depending on the metal counterion, the reaction proceeds via the Felkin-Ahn model or a Cram-chelate transition state, allowing predictable access to either 1,2-syn or 1,2-anti diastereomers. This predictability has been heavily leveraged in the[3].

Benchmarking Alternatives: Chiral Pool vs. Chiral Auxiliaries

To objectively benchmark (2R)-2-(benzyloxy)-1-propanol, we must compare it against the most common alternative for generating


-methyl stereocenters: the [4] and the commercially available (R)-Roche Ester.
Quantitative Comparison Table
Performance Metric(2R)-2-(Benzyloxy)-1-propanolEvans Oxazolidinone (Alkylation)(R)-Roche Ester
Strategic Role Chiral Pool Starting MaterialChiral AuxiliaryChiral Pool Starting Material
Atom Economy High (All atoms incorporated)Low (Auxiliary cleaved & discarded)Moderate (Requires ester reduction)
Stereochemical Fidelity >99% ee (Inherent)>95% de (Induced via enolate)>99% ee (Inherent)
Step Count to Aldehyde 1 Step (Direct Oxidation)4 Steps (Attach, Alkylate, Cleave, Oxidize)3 Steps (Protect, Reduce, Oxidize)
Operational Scalability Excellent (Standard conditions)Moderate (Requires -78 °C, strong bases)Good (Standard conditions)
Strategic Pathway Visualization

StrategyCompare cluster_pool Chiral Pool: (2R)-2-(Benzyloxy)-1-propanol cluster_aux Chiral Auxiliary: Evans Oxazolidinone Target Target: alpha-Methyl-beta-hydroxy Motif P1 Starting Material (100% ee inherent) Target->P1 A1 Achiral Substrate + Chiral Auxiliary Target->A1 P2 Swern Oxidation (1 step) P1->P2 P3 alpha-Chiral Aldehyde P2->P3 Result Enantiopure Intermediate P3->Result High Atom Economy A2 Asymmetric Alkylation (-78 °C, Strong Base) A1->A2 A3 Auxiliary Cleavage (LiOH / H2O2) A2->A3 A4 alpha-Chiral Acid/Alcohol A3->A4 A4->Result Lower Atom Economy

Figure 1: Synthetic pathway comparison highlighting the step-economy of the chiral pool approach.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the causality behind each operational step. Every reaction is designed as a self-validating system where careful temperature control dictates the stereochemical outcome.

Protocol A: Chain Extension of (2R)-2-(Benzyloxy)-1-propanol via Swern Oxidation

Objective: Convert the primary alcohol to the reactive


-chiral aldehyde without epimerization.
  • Activation: To a flame-dried flask under inert atmosphere, add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 equiv). Cool the system to -78 °C. Slowly add anhydrous DMSO (2.4 equiv).

    • Causality: The low temperature prevents the explosive decomposition of the alkoxysulfonium intermediate.

  • Oxidation: After 15 minutes, add a solution of (2R)-2-(benzyloxy)-1-propanol (1.0 equiv) in DCM dropwise. Stir for 30 minutes at -78 °C.

  • Rearrangement & Quench: Add triethylamine (5.0 equiv) dropwise.

    • Critical Causality: Triethylamine must be added slowly. Rapid addition causes an exothermic spike. If the internal temperature rises before the ylide rearrangement is complete, the excess base will abstract the

      
      -proton of the newly formed aldehyde, leading to catastrophic racemization.
      
  • Workup: Warm the reaction to 0 °C (do not exceed 0 °C) and immediately quench with saturated aqueous

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure at ambient temperature. The aldehyde should be used immediately in the subsequent olefination or Grignard addition to preserve enantiopurity.

ExperimentalWorkflow S1 Step 1: Activation Oxalyl Chloride + DMSO DCM, -78 °C S2 Step 2: Oxidation Add (2R)-2-(Benzyloxy)-1-propanol Stir 30 min S1->S2 S3 Step 3: Rearrangement Add Et3N, warm to 0 °C (Avoid RT to prevent racemization) S2->S3 S4 Step 4: Workup Aqueous quench, extract Use immediately S3->S4

Figure 2: Step-by-step experimental workflow for the oxidation of (2R)-2-(benzyloxy)-1-propanol.

Protocol B: Benchmarked Alternative (Evans Asymmetric Alkylation)

Objective: Induce an


-methyl stereocenter using a chiral auxiliary.
  • Enolization: Cool a solution of the N-acyl oxazolidinone in THF to -78 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) to generate the Z-enolate.

  • Alkylation: Add methyl iodide (3.0 equiv). The chiral auxiliary's steric bulk forces the electrophile to approach from the less hindered face, establishing the stereocenter.

  • Auxiliary Cleavage: To isolate the chiral product, the auxiliary must be removed. Treat the alkylated intermediate with

    
     and 
    
    
    
    in THF/Water at 0 °C.
    • Causality: As detailed in [5],

      
       is strictly required to generate the highly nucleophilic hydroperoxide anion (
      
      
      
      ). This ensures selective attack at the exocyclic amide carbonyl rather than the endocyclic carbamate, preserving the expensive auxiliary for recovery while liberating the
      
      
      -chiral carboxylic acid.

Conclusion

While chiral auxiliaries offer immense versatility for de novo stereocenter generation, benchmarking data heavily favors (2R)-2-(benzyloxy)-1-propanol when a specific


-methyl-

-oxygen motif is required. By leveraging this chiral pool reagent, chemists can bypass the atom-inefficient attachment and cleavage steps associated with auxiliaries, drastically shortening the synthetic sequence while maintaining absolute stereochemical fidelity.

References

  • (R)-2-(Benzyloxy)-1-propanol Chemical Properties and Suppliers Source: ChemBK URL:[Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: ResearchGate URL:[Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Total Synthesis of Antimycin A3 Source: J-Stage (The Journal of Antibiotics) URL:[Link]

  • Advanced Organic Chemistry, Part B: Reaction and Synthesis, 5th Edition Source: Springer URL:[Link]

Sources

Validation

Cost-Benefit Analysis of (2R)-2-Benzyloxy-1-Propanol in Pharmaceutical Synthesis: A Comparative Guide

Executive Summary & Mechanistic Context (2R)-2-Benzyloxy-1-propanol (CAS: 87037-69-2) is a highly specialized chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(2R)-2-Benzyloxy-1-propanol (CAS: 87037-69-2) is a highly specialized chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. It serves as a critical intermediate in the development of antiviral agents, Aurora kinase inhibitors [2], and optically active propoxyaniline derivatives [3].

For drug development professionals, the strategic value of this molecule lies in its structural duality: it provides an (R)-configured secondary ether alongside a highly reactive primary alcohol.

The Chemical Rationale: Why utilize a benzyl (Bn) protecting group instead of a standard silyl ether (e.g., TBS or TBDPS)?

  • Alkaline Stability: Benzyl ethers can withstand the strongly basic alkylation conditions required for downstream API coupling, whereas silyl ethers are prone to premature cleavage under highly basic or nucleophilic environments.

  • Orthogonal Deprotection: The benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (

    
    ) at the final stage of synthesis, leaving other acid- or base-sensitive functional groups completely intact.
    

Comparative Analysis of Synthetic Strategies

Process chemists must evaluate whether to procure the pre-synthesized chiral building block or generate it in-house. Below is an objective comparison of the four primary sourcing and synthesis strategies.

Quantitative Performance Data
Synthetic StrategyRaw Material Cost ($/kg)*Overall Yield (%)Enantiomeric Purity (ee %)Cycle Time (Days)Scalability & GMP Suitability
1. Direct Procurement $1,200 - $1,800N/A (100% starting)> 99.0%0Excellent (Shifts risk to vendor)
2. (R)-Methyl Lactate Route $150 - $25065 - 75%> 98.5%3 - 4High (Requires mild benzylation)
3. (R)-Propylene Oxide Route $80 - $12040 - 50%> 99.0%2 - 3Moderate (Regioselectivity issues)
4. Enzymatic Resolution $200 - $30045% (Max 50%)> 99.5%5 - 7High (Requires specialized biocatalysts)

*Note: Costs are approximate estimates based on bulk pharmaceutical manufacturing scales (>50 kg).

Strategy Visualization

SyntheticPathways Target (2R)-2-Benzyloxy -1-Propanol Procure Direct Procurement Procure->Target Highest Cost, Zero Prep Time Lactate (R)-Methyl Lactate (Chiral Pool) Lactate->Target Low Cost, High ee% Epoxide (R)-Propylene Oxide (Ring Opening) Epoxide->Target Lowest Cost, Regio-issues Enzyme Racemate (Enzymatic Res.) Enzyme->Target Med Cost, 50% Max Yield

Fig 1. Comparison of synthetic pathways to (2R)-2-Benzyloxy-1-propanol based on cost and yield.

Self-Validating Experimental Protocols

For organizations opting for Strategy 2 (In-house synthesis via Chiral Pool) to optimize costs at a commercial scale, maintaining enantiomeric integrity is the primary challenge. The following protocol establishes a self-validating workflow designed to prevent stereocenter epimerization.

Step 1: Non-Epimerizing Benzylation of (R)-Methyl Lactate
  • Reagents: (R)-Methyl lactate (1.0 eq), Benzyl 2,2,2-trichloroacetimidate (1.2 eq), Trifluoromethanesulfonic acid (TfOH, 0.05 eq).

  • Solvent: Anhydrous Cyclohexane / Dichloromethane (DCM) mixture.

  • Causality for Reagent Choice: Traditional Williamson ether synthesis utilizing Sodium Hydride (NaH) and Benzyl Bromide (BnBr) causes deprotonation of the alpha-carbon, leading to catastrophic racemization. Utilizing benzyl trichloroacetimidate under strictly mildly acidic conditions (TfOH) ensures the (R)-stereocenter is preserved.

  • Self-Validation Checkpoint: Prior to proceeding, draw a 1 mL aliquot and perform Chiral HPLC (e.g., Chiralcel OD-H column). System Rule: The process is only validated to proceed if the enantiomeric excess (ee) remains

    
    . If 
    
    
    
    , the batch must be aborted to prevent the propagation of chiral impurities into the final API.
Step 2: Chemoselective Ester Reduction
  • Reagents: (R)-Methyl 2-(benzyloxy)propanoate (1.0 eq), Sodium Borohydride (

    
    , 2.0 eq), Iodine (
    
    
    
    , 1.0 eq).
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Causality for Reagent Choice: Lithium Aluminum Hydride (

    
    ) is highly reactive, poses significant thermal safety risks at scale, and complicates workup due to emulsion formation. The 
    
    
    
    system generates borane (
    
    
    ) in situ, which chemoselectively reduces the ester to a primary alcohol without cleaving the benzyl ether.
  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. System Rule: The reaction is deemed complete only when the starting ester peak area is

    
    . The isolated product must display a characteristic primary alcohol O-H stretch (~3300 
    
    
    
    ) in FTIR, confirming successful reduction.

Decision Matrix for Drug Development

To determine the optimal sourcing strategy for your specific pipeline, apply the following logic tree based on production scale and capital expenditure (CapEx) capabilities.

DecisionMatrix Scale Production Scale? Small < 5 kg (R&D) Scale->Small Large > 50 kg (Pilot/Commercial) Scale->Large Buy Direct Procurement Small->Buy Optimize Time CapEx In-house GMP Capacity? Large->CapEx Optimize Cost CapEx->Buy No Lactate Synthesize via (R)-Methyl Lactate CapEx->Lactate Yes

Fig 2. Decision matrix for sourcing (2R)-2-Benzyloxy-1-propanol based on scale and GMP capacity.

References

  • National Center for Biotechnology Information (PubChem). "Compound Summary for CID 11423784: (2R)-2-(Benzyloxy)propan-1-ol." PubChem Database. Available at:[Link]

  • European Patent Office. "Kinase inhibitors (EP 2223925 A1)." Google Patents, Sept 2010.
  • European Patent Office. "PROCESS FOR PREPARATION OF OPTICALLY ACTIVE PROPOXYANILINE DERIVATIVES (EP 1367132 B1)." Google Patents, Sept 2002.
Comparative

calculating enantiomeric excess from chiral HPLC data for (2R)-2-(benzyloxy)-1-propanol

A Comprehensive Comparison Guide: Chiral HPLC Methodologies for the Determination of Enantiomeric Excess in (2R)-2-(benzyloxy)-1-propanol The synthesis and purification of chiral building blocks, such as (2R)-2-(benzylox...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Chiral HPLC Methodologies for the Determination of Enantiomeric Excess in (2R)-2-(benzyloxy)-1-propanol

The synthesis and purification of chiral building blocks, such as (2R)-2-(benzyloxy)-1-propanol, require rigorous analytical oversight to ensure stereochemical integrity. For drug development professionals and synthetic chemists, determining the enantiomeric excess (ee) of these intermediates is not just a quality control step—it is a fundamental requirement that dictates the success of downstream asymmetric synthesis.

This guide provides an authoritative, comparative analysis of Chiral High-Performance Liquid Chromatography (HPLC) methodologies used to resolve the enantiomers of 2-(benzyloxy)-1-propanol, complete with the mechanistic causality behind the separations and a self-validating experimental protocol.

The Mechanistic Causality of Chiral Separation

In an achiral environment, the (2R) and (2S) enantiomers of 2-(benzyloxy)-1-propanol possess identical physical and chemical properties, making them indistinguishable by standard reversed-phase HPLC. To achieve separation, we must introduce a chiral environment using a Chiral Stationary Phase (CSP).

As the enantiomeric mixture migrates through the column, the analytes interact with the chiral selector (typically a derivatized polysaccharide) to form transient diastereomeric complexes (1)[1]. Because diastereomers—unlike enantiomers—exhibit different physical properties, these transient complexes have distinct free energies of formation (


). This thermodynamic difference translates directly into differential binding affinities and, consequently, different retention times (

) on the column, allowing each enantiomer to be quantified individually (1)[1].

Mathematical Grounding: Calculating Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a quantitative metric reflecting the degree to which one enantiomer dominates a chiral mixture (2)[2]. A perfectly racemic mixture (50:50) yields an ee of 0%, whereas a completely pure single enantiomer yields an ee of 100% (3)[3].

Assuming the UV response factors for both enantiomers are identical, the ee is calculated directly from the integrated peak areas of the chromatogram using the following equation (4)[4]:



Example: If the (2R) enantiomer accounts for 80% of the total peak area and the (2S) enantiomer accounts for 20%, the enantiomeric excess is 60% in favor of the (2R) isomer (1)[1].

Comparative Analysis: Selecting the Optimal Chiral Stationary Phase

When analyzing benzyloxy-alcohols, polysaccharide-based columns are the industry standard. Below is an objective comparison of two leading column chemistries—amylose-based (CHIRALPAK® AD-H) and cellulose-based (CHIRALCEL® OD-H)—based on empirical optical purity analysis conditions for 2-(benzyloxy)propan-1-ol (5)[5].

ParameterCHIRALPAK® AD-HCHIRALCEL® OD-H
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Optimal Mobile Phase Hexane : Isopropanol (98:2)Hexane : Isopropanol (95:5)
Column Temperature 30°C40°C
Elution Profile Higher selectivity, longer retention timesFaster elution, moderate selectivity
Performance Context Often provides superior baseline resolution (

) for benzyloxy derivatives due to the helical structure of amylose.
Reliable alternative; requires slightly higher modifier concentration to elute the strongly retained benzyl ether.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your ee calculations, the chromatographic system must be self-validating. The following protocol embeds a System Suitability Test (SST) to guarantee data integrity before the actual sample is analyzed.

Step 1: Sample Preparation Dissolve the (2R)-2-(benzyloxy)-1-propanol sample directly in the chosen mobile phase (e.g., Hexane/Isopropanol 98:2) to a final concentration of approximately 1 mg/mL (1)[1]. Causality: Using the mobile phase as the diluent prevents "solvent shock" at the column head. Injecting a sample dissolved in a stronger solvent (like pure methanol or ethanol) disrupts the localized equilibrium of the CSP, leading to peak broadening and artificial degradation of resolution.

Step 2: System Equilibration Flush the HPLC system equipped with a CHIRALPAK AD-H column (4.6 mm ID × 25 cm L) with the mobile phase at a flow rate of 1.0 mL/min. Monitor the UV detector at 210-220 nm (optimal for the benzyl ether chromophore) until a stable baseline is achieved.

Step 3: System Suitability Testing (SST) - The Validation Gate Inject 10 µL of a known racemic standard of 2-(benzyloxy)-1-propanol. Self-Validation: Calculate the resolution (


) between the (2R) and (2S) peaks. You must achieve an 

(baseline resolution) to proceed. If

, the ee calculation will be skewed by peak overlap. Correction: Decrease the column temperature or reduce the isopropanol concentration to increase the thermodynamic interaction time with the chiral selector.

Step 4: Sample Analysis Once the SST passes, inject 10 µL of your synthesized (2R)-2-(benzyloxy)-1-propanol sample.

Step 5: Data Integration and Calculation Integrate the peak areas for both enantiomers. Apply the ee formula provided in Section 2 to determine the enantiomeric purity of your batch.

Workflow Visualization

G N1 1. Sample Injection Racemic or Enriched Mixture N2 2. Chiral Stationary Phase Amylose/Cellulose Selector N1->N2 N3 3. Separation Mechanism Transient Diastereomeric Complexes N2->N3 N4 4. UV Detection Integrate Area (R) and Area (S) N3->N4 N5 5. Data Analysis ee = |Area(R) - Area(S)| / Total Area N4->N5

Workflow for chiral HPLC separation and enantiomeric excess calculation.

References

  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • Enantiomeric Excess (ee)
  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
  • Enantiomeric excess. Wikipedia.
  • Novel Ruthenium Carbonyl Complex Having a Tridentate Ligand and Manufacturing Method and Usage Therefor (EP 2 492 275 A1).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 2-(phenylmethoxy)-, (2R)-
Reactant of Route 2
Reactant of Route 2
1-Propanol, 2-(phenylmethoxy)-, (2R)-
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